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Coumarin-3-Carboxylic Acid

Cat. No.: B181612
CAS No.: 531-81-7
M. Wt: 190.15 g/mol
InChI Key: ACMLKANOGIVEPB-UHFFFAOYSA-N
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Description

Significance of the Coumarin (B35378) Scaffold in Drug Discovery and Materials Science

The coumarin scaffold, a benzopyrone structure, is a privileged motif in medicinal chemistry and materials science due to its wide range of biological activities and unique physicochemical properties. frontiersin.orgsciensage.infoas-pub.com Coumarins are naturally abundant and can be synthetically modified, allowing for the creation of a vast library of derivatives with diverse applications. as-pub.comnih.gov

In drug discovery , the coumarin nucleus is a key component in molecules designed to treat a variety of diseases. Its derivatives have shown a broad spectrum of pharmacological activities, including:

Anticancer sciensage.inforesearchgate.net

Anti-inflammatory sciensage.inforesearchgate.net

Antimicrobial sciensage.inforesearchgate.net

Antiviral sciensage.inforesearchgate.net

Anticoagulant frontiersin.org

Antioxidant frontiersin.org

The therapeutic potential of coumarins stems from their ability to interact with various biological targets like enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. frontiersin.orgnih.gov Several coumarin-based drugs, such as warfarin (B611796) and acenocoumarol, have received FDA approval. frontiersin.org

In materials science , the fluorescent properties of many coumarin derivatives make them ideal for use as:

Fluorescent probes and sensors medchemexpress.com

Organic light-emitting diodes (OLEDs)

Dyes

The structural rigidity and extended π-system of the coumarin scaffold contribute to its strong fluorescence and photostability.

Historical Context and Evolution of Research on Coumarin-3-carboxylic Acid

The study of coumarins dates back to the 19th century with the isolation of coumarin itself from the tonka bean. as-pub.com However, focused research on this compound as a distinct entity gained momentum more recently. Initially, it was recognized as a versatile starting material for the synthesis of more complex coumarin derivatives. medchemexpress.com

Early research primarily revolved around its synthesis, often through the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like Meldrum's acid. ias.ac.inresearchgate.net This reaction provides a straightforward route to the this compound core.

Over time, the focus of research has shifted towards exploring the unique reactivity and biological potential of this compound itself and its derivatives. The presence of the carboxylic acid group at the 3-position significantly influences its chemical behavior, making it a Michael acceptor and enabling a variety of functionalizations at the C3 and C4 positions. ias.ac.in This has led to the development of novel synthetic methodologies, including decarboxylative cross-coupling reactions to introduce aryl, alkyl, and other functional groups. ias.ac.in

Recent studies have highlighted the diverse biological activities of this compound derivatives, such as:

Anticancer activity: Lanthanide complexes of this compound have shown antiproliferative effects against leukemia cell lines. medchemexpress.com Some derivatives act as lactate (B86563) transport inhibitors, a promising strategy in cancer therapy. nih.gov

Antibacterial activity: this compound has demonstrated significant inhibitory activity against various plant pathogenic bacteria. frontiersin.org The carboxylic acid at the C3 position appears to be crucial for this activity. nih.govmdpi.com

Neuromodulatory activity: Derivatives of this compound have been identified as both potentiators and inhibitors of N-Methyl-D-Aspartate (NMDA) receptors, suggesting potential applications in treating neurological disorders. nih.gov

The evolution of research on this compound showcases its transition from a simple synthetic intermediate to a key building block for the creation of functional molecules with significant potential in medicine and materials science.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆O₄ chemscene.comsigmaaldrich.com
Molecular Weight 190.15 g/mol chemscene.comsigmaaldrich.com
CAS Number 531-81-7 chemscene.comsigmaaldrich.com
Appearance Powder sigmaaldrich.com
Melting Point 189-192 °C sigmaaldrich.com
SMILES O=C(O)C1=CC2=CC=CC=C2OC1=O sigmaaldrich.com
InChI Key ACMLKANOGIVEPB-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O4 B181612 Coumarin-3-Carboxylic Acid CAS No. 531-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxochromene-3-carboxylic acid
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InChI

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMLKANOGIVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201183
Record name Coumarin-3-carboxylic acid
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-81-7
Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name 2-oxo-2H-chromene-3-carboxylic acid
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Record name COUMARIN-3-CARBOXYLIC ACID
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Advanced Synthetic Methodologies and Green Chemistry Approaches for Coumarin 3 Carboxylic Acid

Established Synthetic Pathways and Mechanistic Considerations

Several classical name reactions have been successfully employed and adapted for the synthesis of coumarin-3-carboxylic acid and its derivatives. These methods form the foundation of coumarin (B35378) chemistry and offer insights into the reactivity of the precursors involved.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids. researchgate.nettandfonline.com This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as Meldrum's acid or malonic acid, in the presence of a basic catalyst. acs.orgbhu.ac.ingoogle.com

The reaction mechanism commences with the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the salicylaldehyde. Subsequent intramolecular cyclization through the phenolic hydroxyl group, followed by dehydration, yields the this compound. biomedres.us A variety of catalysts can be used, including piperidine (B6355638) with a drop of acetic acid, potassium carbonate, or sodium azide (B81097). acs.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

A notable advantage of using Meldrum's acid is its high reactivity, which often allows the reaction to proceed under mild conditions. acs.org The subsequent hydrolysis and decarboxylation of the Meldrum's acid adduct lead to the final product.

Perkin Reaction and its Variants

The Perkin reaction, historically significant for the synthesis of coumarins, involves the condensation of a salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the corresponding acid, like sodium acetate (B1210297). rsc.orgwikipedia.orggoogle.com The reaction proceeds via an aldol-type condensation. sciforum.net

The mechanism is believed to involve the formation of an enolate from the acid anhydride, which then attacks the aldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization to form the coumarin ring. sciforum.net While the classic Perkin reaction yields a coumarin, modifications using substituted anhydrides can lead to 3-substituted coumarins. For the direct synthesis of this compound, a malonic acid derivative would be required as the active methylene component. One-pot syntheses of substituted coumarins via the Perkin condensation have been developed using reagents like propylphosphonic anhydride. nih.gov

Pechmann Condensation

The Pechmann condensation is a widely used method for coumarin synthesis, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. rsc.orgwikipedia.orgnih.gov Strong acids like sulfuric acid, or Lewis acids such as aluminum chloride, are typically employed to facilitate the reaction. researchgate.net

The mechanism begins with the formation of an ester or transesterification, followed by an electrophilic attack of the activated carbonyl group at the ortho position of the phenol. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the coumarin ring. rsc.org While this method is highly effective for 4-substituted coumarins, its direct application for the synthesis of this compound requires a specific β-ketoester that would yield the desired carboxylic acid group at the 3-position upon cyclization.

Wittig, Baylis-Hillman, Claisen Rearrangement, and Vilsmeier-Haack Reactions

Modern synthetic methodologies have further expanded the toolbox for accessing this compound and its derivatives.

The Wittig reaction provides a route to coumarins by reacting a phosphonium (B103445) ylide with an aromatic aldehyde or ketone. jmchemsci.com Specifically, a stable phosphonium salt, such as the bromide salt of the ethyl ester of (carboxymethyl)triphenylphosphonium, can be coupled with a salicylaldehyde derivative to afford the coumarin scaffold functionalized at the C3 position. jmchemsci.com

The Baylis-Hillman reaction involves the coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine like DABCO. organic-chemistry.orgwikipedia.org The reaction of salicylaldehyde with an acrylate (B77674) ester can yield a Baylis-Hillman adduct, which can then be cyclized to form a 3-substituted coumarin. core.ac.ukresearchgate.net This intramolecular variation has been demonstrated as a viable route to the coumarin core. core.ac.uk

The Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, offers a powerful method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In the context of coumarin synthesis, a suitably substituted allyl aryl ether can undergo rearrangement to introduce an allyl group at the ortho position of a phenol, which can then be further manipulated and cyclized to form the coumarin ring. mdpi.comresearchgate.net Domino Wittig reaction-Claisen-Cope rearrangement sequences have been developed for the synthesis of naturally occurring coumarins. semanticscholar.org

The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds using the Vilsmeier reagent (a halomethyleniminium salt). ijpcbs.comorganic-chemistry.org While not a direct method for the synthesis of the coumarin ring itself, it is a crucial tool for the functionalization of pre-formed coumarins. For instance, it can be used to introduce a formyl group onto a coumarin scaffold, which can then be oxidized to a carboxylic acid. nih.govresearchgate.net

Suzuki Cross-Coupling Reactions

The palladium-catalyzed Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. organic-chemistry.org This reaction has been effectively used in the synthesis of arylated coumarin derivatives. nih.gov For instance, a coumarin bearing a halide or triflate at the 3-position can be coupled with a boronic acid to introduce a variety of substituents. While not a primary method for constructing the coumarin ring, it is invaluable for the derivatization of this compound precursors. researchgate.netresearchgate.net Decarbonylative Suzuki cross-coupling reactions of heterocyclic carboxylic acids have also emerged as a powerful synthetic tool. nih.gov

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have driven the development of more sustainable and environmentally friendly methods for the synthesis of this compound. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One significant advancement is the use of water as a solvent for the Knoevenagel condensation. nih.gov This approach avoids the use of volatile organic solvents and often simplifies product isolation. acs.org Catalysts such as potassium carbonate and sodium azide have been shown to be effective in aqueous media at room temperature, providing good to excellent yields of coumarin-3-carboxylic acids. acs.orgnih.gov

Ultrasound irradiation has also emerged as a green technique to accelerate the synthesis. nih.gov Sonication can enhance reaction rates and yields, often under milder conditions than traditional heating. For example, the synthesis of this compound derivatives has been successfully achieved under ultrasound irradiation in the presence of various catalysts. nih.goveurjchem.com

Innovative and eco-friendly catalytic systems are also being explored. This includes the use of biodegradable solvents and catalysts derived from natural sources. A notable example is the use of waste curd water, which is acidic, as both a catalyst and a solvent for the synthesis of this compound under ultrasonic irradiation. eurjchem.comeurjchem.com This method offers several advantages, including sustainability, mild reaction conditions, and good to excellent yields without the need for metal or Lewis acid catalysts. eurjchem.comeurjchem.com Other green catalysts that have been reported for the synthesis of coumarin-3-carboxylic acids include L-proline and various nanoparticles. nih.govpku.edu.cn

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another important green synthetic strategy. nih.gov These methods can significantly reduce reaction times and energy consumption while minimizing the use of solvents.

The following table summarizes various catalysts and conditions used in the green synthesis of this compound via Knoevenagel condensation of salicylaldehydes and Meldrum's acid.

CatalystSolventConditionsYield (%)Reference
Potassium CarbonateWaterRoom Temperature92-99 acs.orgnih.gov
Sodium AzideWaterRoom Temperature73-99 acs.orgnih.gov
Waste Curd Water-40 °C, UltrasoundGood to Outstanding eurjchem.comeurjchem.com
L-proline-Solvent-freeHigh pku.edu.cn
Yb(OTf)₃-Solvent-free, Microwave93-98 nih.gov
Triethylamine (B128534)Water-93 researchgate.net
Stannous chloride dihydrate-Solvent-free- eurjchem.com
ZrOCl₂ · 8H₂OWaterUltrasound- eurjchem.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through the phenomenon of acoustic cavitation. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. In the synthesis of this compound, ultrasonication has been successfully employed to drive the Knoevenagel condensation between 2-hydroxybenzaldehydes and active methylene compounds.

One notable green approach involves the use of waste curd water as both a catalyst and a solvent. eurjchem.com Under ultrasonic irradiation at 40°C, the reaction between 2-hydroxybenzaldehydes and dimethyl malonate in acidic curd water proceeds efficiently to afford this compound derivatives in good to outstanding yields. eurjchem.comeurjchem.com This method is advantageous due to its use of a biodegradable solvent, mild reaction conditions, and the avoidance of metal and Lewis acid catalysts. eurjchem.com

Various catalysts have been shown to be effective under ultrasonic conditions. For instance, ZrOCl₂·8H₂O has been utilized as an efficient catalyst for the rapid, one-pot synthesis of 3-carboxycoumarins in water. eurjchem.com Another study demonstrated the use of MgFe₂O₄ nanoparticles for the solvent-free synthesis of 3-substituted coumarins under ultrasound irradiation at 45°C, resulting in good yields. nih.gov The combination of ultrasound with green solvents or solvent-free conditions represents a significant advancement in the sustainable synthesis of this compound. eurjchem.comnih.gov Research has also explored the use of vegetable juices and other waste waters from the food industry as solvents under ultrasound irradiation, achieving excellent yields of coumarin-3-carboxylic acids. nih.gov

Table 1: Ultrasound-Assisted Synthesis of this compound Derivatives
CatalystSolventTemperature (°C)TimeYield (%)Reference
Curd WaterCurd Water4030-45 min85-96 eurjchem.com
ZrOCl₂·8H₂OWaterNot SpecifiedShortNot Specified eurjchem.com
MgFe₂O₄ nanoparticlesSolvent-free45Not Specified63-73 nih.gov
None (vegetable juices)Lemon Juice60Not Specified91-99 nih.gov

Microwave-Assisted Synthesis

Microwave irradiation is another alternative energy source that has revolutionized organic synthesis by enabling rapid and efficient heating. This technique often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of this compound has been significantly improved through microwave-assisted methods, particularly under solvent-free conditions.

A highly effective method involves the reaction of substituted 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with Meldrum's acid in the presence of ytterbium triflate (Yb(OTf)₃) as a catalyst. nih.gov This solvent-free reaction, conducted under microwave irradiation at 80°C, produces coumarin-3-carboxylic acids in excellent yields (93-98%) within a mere 5 minutes. nih.gov This represents a substantial improvement over conventional heating methods, which often result in complex product mixtures.

Other catalysts have also been successfully employed in microwave-assisted syntheses. For example, FeF₃ has been used as an environmentally friendly catalyst for the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) under solvent-free microwave irradiation, affording coumarin derivatives in high yields. nih.gov Similarly, the Knoevenagel condensation to produce coumarin-3-carboxylic acids has been achieved using HZSM-5 zeolite as a solid support under microwave irradiation in a solventless system. tandfonline.com The hydrolysis of halogenated azo ethyl coumarin-3-carboxylates to the corresponding carboxylic acids has also been accelerated by microwave irradiation, reducing the reaction time from 6 hours to just 6 minutes and increasing the yield. analis.com.my

Table 2: Microwave-Assisted Synthesis of this compound Derivatives
CatalystSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
Yb(OTf)₃Solvent-free20080593-98 nih.gov
FeF₃Solvent-free450Not SpecifiedShortHigh nih.gov
HZSM-5 ZeoliteSolvent-freeNot SpecifiedNot Specified2Not Specified tandfonline.com
None (Hydrolysis)Ethanol (B145695)/NaOHNot SpecifiedNot Specified682-94 analis.com.my

Near-Infrared (NIR) Irradiation Methods

Near-infrared (NIR) irradiation is a less conventional energy source for promoting chemical reactions, but it offers potential advantages in terms of deep penetration of the reaction medium and selective heating. Research into the application of NIR for the synthesis of this compound has demonstrated its feasibility and compared its effectiveness against other activation methods.

In a comparative study, the uncatalyzed reaction of salicylaldehydes with Meldrum's acid was investigated using five different energy sources: microwave, near-infrared, mechanical milling, ultrasound, and conventional mantle heating. researchgate.net The results indicated that NIR irradiation, along with microwave irradiation, provided the best yields. researchgate.net This pioneering work highlights NIR as a promising green chemistry tool for this transformation, offering shorter reaction times compared to conventional heating. researchgate.net While detailed mechanistic studies and a broader range of examples are still emerging, the initial findings suggest that NIR irradiation is a viable and efficient method for the synthesis of coumarin-3-carboxylic acids. researchgate.net

Mechanical Milling and Tribochemistry

Mechanochemical synthesis, often referred to as grinding or mechanical milling, involves the use of mechanical force to induce chemical reactions, typically in the absence of a solvent. This technique aligns well with the principles of green chemistry by minimizing waste and energy consumption. The synthesis of this compound via mechanochemical methods has been successfully demonstrated.

This "grindstone chemistry" approach involves the thorough grinding of solid reactants, such as salicylaldehyde and Meldrum's acid, in a mortar and pestle. chemmethod.com The reaction can be performed with the addition of only a few drops of water, effectively eliminating the need for bulk organic solvents. chemmethod.com After a period of grinding and subsequent resting, the product can be isolated and purified, often by simple recrystallization. chemmethod.com A comparative study of different activation methods for the catalyst-free synthesis of coumarin-3-carboxylic acids found that mechanical milling was a viable, albeit lower-yielding, method compared to microwave and NIR irradiation. researchgate.net

Catalyst-Free Synthesis Strategies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. For the synthesis of this compound, catalyst-free approaches have been explored, primarily by leveraging the inherent reactivity of the starting materials under specific conditions.

One such strategy involves the Knoevenagel condensation of 2-hydroxybenzaldehydes with Meldrum's acid. A study comparing various activation methods, including microwave, NIR, ultrasound, and mechanical milling, demonstrated that the reaction can proceed without a catalyst to produce coumarin-3-carboxylic acids in moderate yields. researchgate.net The efficiency of the uncatalyzed reaction is highly dependent on the energy source used, with microwave and NIR irradiation providing the highest yields. researchgate.net These findings indicate that with the appropriate energy input, the intrinsic reactivity of the substrates is sufficient to drive the reaction to completion.

Utilization of Biodegradable Solvents and Waste-Derived Catalysts (e.g., Curd Water, Rice Straw Ash Extract)

A key aspect of green chemistry is the use of renewable and non-toxic resources. In the synthesis of this compound, significant progress has been made in replacing conventional solvents and catalysts with biodegradable and waste-derived alternatives.

As previously mentioned in the context of ultrasound-assisted synthesis, waste curd water has been effectively used as both a solvent and a biological catalyst. eurjchem.comeurjchem.com This acidic byproduct of the dairy industry provides a sustainable medium for the reaction of 2-hydroxybenzaldehydes with dimethyl malonate, leading to high yields of the desired products under mild conditions. eurjchem.com

Another innovative approach utilizes a water extract of rice straw ash as a catalyst. researchgate.net Rice straw, an abundant agricultural waste product, can be burned to produce an ash that, when extracted with water, creates a basic solution capable of catalyzing the reaction between salicylaldehydes and Meldrum's acid at room temperature. researchgate.net This method affords coumarin-3-carboxylic acids in outstanding yields (72-94%). researchgate.net The use of such agro-waste-derived catalysts represents a significant step towards a circular economy in chemical synthesis. researchgate.net Furthermore, chitosan, a biodegradable polymer derived from crustacean shells, has been employed as a recyclable catalyst for the one-pot synthesis of coumarin-3-carboxylic acids in water or an ethanol-water mixture. rsc.org

Table 3: Synthesis of this compound using Biodegradable Solvents and Waste-Derived Catalysts
Catalyst/SolventStarting MaterialsConditionsTimeYield (%)Reference
Waste Curd Water2-Hydroxybenzaldehydes, Dimethyl MalonateUltrasound, 40°C30-45 min85-96 eurjchem.comeurjchem.com
Water Extract of Rice Straw AshSalicylaldehydes, Meldrum's AcidRoom Temperature220-320 min72-94 researchgate.net
ChitosanSubstituted Salicylaldehydes, Meldrum's AcidWater or Ethanol:Water, 75°C10-45 min77-88 rsc.org

Nanocatalysis in this compound Synthesis

Nanocatalysts have garnered considerable attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed and applied to the synthesis of this compound, offering advantages such as high efficiency, easy separation, and recyclability.

Magnetic nanoparticles are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. For instance, Fe₃O₄@C-ONa magnetic nanoparticles have been synthesized and used to catalyze the Knoevenagel condensation between Meldrum's acid and salicylaldehyde derivatives in an aqueous medium. donyayenano.ir This catalyst is effective under both thermal (80°C) and ultrasound-assisted (40°C) conditions and can be reused up to six times with desirable activity. donyayenano.ir Similarly, MgFe₂O₄ nanoparticles have been employed for the solvent-free synthesis of 3-substituted coumarins under ultrasound irradiation. nih.gov

Other magnetic nanocatalysts, such as Fe₃O₄@Au, have been shown to be efficient for the Pechmann condensation to produce coumarin derivatives under solvent-free conditions at 130°C. chemmethod.com While not directly synthesizing the carboxylic acid, this demonstrates the utility of such catalysts in forming the core coumarin structure. Ni-NiO nanoparticles have also been developed as a magnetically separable catalyst for the three-component synthesis of coumarin-3-carbamides, which are closely related derivatives. researchgate.net

Table 4: Nanocatalysis in the Synthesis of this compound and Derivatives
NanocatalystReaction TypeConditionsTimeYield (%)Reference
Fe₃O₄@C-ONaKnoevenagel CondensationWater, 80°C (thermal) or 40°C (ultrasound)ShortHigh donyayenano.ir
MgFe₂O₄Knoevenagel CondensationSolvent-free, Ultrasound, 45°CNot Specified63-73 nih.gov
Fe₃O₄@AuPechmann CondensationSolvent-free, 130°CNot SpecifiedExcellent chemmethod.com
Ni-NiOThree-component synthesis of carbamidesEthanolNot SpecifiedNot Specified researchgate.net

Derivatization and Structural Modification Strategies for Coumarin 3 Carboxylic Acid Derivatives

Synthesis of Esters and Carboxamides

The carboxylic acid group at the C-3 position of the coumarin (B35378) ring is a prime site for modification through esterification and amidation reactions. These reactions introduce a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

Esterification with Varied Alcohol Moieties (e.g., Cycloalkyl, Alkoxyphenyl)

Ester derivatives of coumarin-3-carboxylic acid can be synthesized through several methods. One common approach is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method has been successfully employed to synthesize cycloalkyl esters, such as cyclohexyl, menthyl, and iso-pulegyl esters of this compound. mdpi.com The reaction typically involves stirring this compound with the corresponding alcohol, DCC, and DMAP in a dry solvent like dichloromethane (B109758) at room temperature. mdpi.com

Another effective method for synthesizing this compound esters is through a multicomponent reaction catalyzed by ferric chloride (FeCl₃). This approach involves the reaction of salicylaldehydes, Meldrum's acid, and various alcohols. nih.govresearchgate.net Additionally, phenylcoumarin-3-carboxylates have been synthesized by coupling coumarin-3-carboxylic acids with various 4-alkoxyphenols in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and DMAP. acgpubs.org The introduction of long alkoxy chains in these esters aims to enhance their solubility in different solvents. acgpubs.org

The table below summarizes the synthesis of some this compound esters.

Ester DerivativeSynthetic MethodReagentsReference
Cyclohexyl coumarin-3-carboxylateSteglich EsterificationCyclohexanol, DCC, DMAP mdpi.com
Menthyl coumarin-3-carboxylateSteglich EsterificationMenthol, DCC, DMAP mdpi.com
Iso-pulegyl coumarin-3-carboxylateSteglich EsterificationIsopulegol, DCC, DMAP mdpi.com
Phenylcoumarin-3-carboxylatesEDCI/DMAP Coupling4-Alkoxyphenols, EDCI, DMAP acgpubs.org

Amidation Reactions with Aniline (B41778) and Other Amine Derivatives

Amidation of this compound introduces a carboxamide group at the C-3 position, leading to a class of compounds with distinct properties. A variety of synthetic strategies have been developed to achieve this transformation.

One straightforward method involves the reaction of this compound with an appropriate aniline derivative in the presence of a coupling agent like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and triethylamine (B128534) (Et₃N). mdpi.com Another approach utilizes N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for the amidation. mdpi.com

More recently, a copper-catalyzed amidation has been reported, using tetraalkylthiuram disulfides as the amine source in the presence of copper iodide. ias.ac.in The Ugi four-component reaction offers a one-pot synthesis of 3-substituted coumarin-3-carboxamides by reacting benzaldehyde (B42025) derivatives, anilines, this compound, and isocyanides. researchgate.net This method is known for its high efficiency and tolerance of various functional groups. researchgate.net Additionally, a one-pot, three-component synthesis using piperidine (B6355638) and iodine as a dual catalyst has been developed for the synthesis of coumarin-3-carboxamides from salicylaldehydes, diethyl malonate, and primary amines. mdpi.com

The table below provides examples of amidation reactions of this compound.

Amide DerivativeSynthetic MethodKey ReagentsReference
Pyranocoumarin-3-carboxamidesAmidation with HATU/Et₃NAppropriate anilines, HATU, Et₃N mdpi.com
Coumarin-3-carboxamidesUgi four-component reactionBenzaldehyde derivatives, anilines, isocyanides researchgate.net
Coumarin-3-carboxamidesCopper-catalyzed amidationTetraalkylthiuram disulfides, CuI ias.ac.in
N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamidePiperidine-Iodine catalyzed MCRSalicylaldehyde (B1680747), Diethyl malonate, Ethanolamine mdpi.com

Complex Formation with Metal Ions and Lanthanides

The this compound ligand, particularly in its deprotonated form (CCA⁻), exhibits a strong affinity for metal ions, forming a diverse range of coordination complexes. The presence of both a carboxylic acid group and a lactone carbonyl group allows for various binding modes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Ni(II), Co(II), Zn(II), Mn(II))

Transition metal complexes of this compound have been synthesized and characterized. nih.gov A common synthetic route involves the reaction of a methanolic solution of the corresponding metal acetate (B1210297) with a methanolic solution of this compound. rsdjournal.org The resulting complexes are often neutral, suggesting the coordination of two negatively charged coumarin-3-carboxylate ligands to the divalent metal ion. rsdjournal.org

These complexes have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. nih.gov For instance, studies on Ni(II), Co(II), Zn(II), and Mn(II) complexes have provided insights into their structures. nih.gov Model calculations have predicted pseudo-octahedral trans-[M(CCA)₂(H₂O)₂] structures for the Zn(II), Ni(II), and Co(II) complexes, and a binuclear [Mn₂(CCA)₄(H₂O)₂] structure for the manganese complex. nih.gov

Coordination Chemistry of Lanthanide Complexes (e.g., Sm, Gd, Dy, La(III), Pr(III), Ho(III), Er(III))

This compound readily forms complexes with lanthanide ions. The synthesis typically involves reacting the respective lanthanide nitrate (B79036) with the ligand in an ethanol (B145695) solution. nih.gov These complexes are generally insoluble in water and common organic solvents like methanol (B129727) and ethanol, but show good solubility in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The general formula for several synthesized lanthanide complexes has been determined to be Ln(CCA)₂(NO₃)(H₂O) or Ln(CCA)₂(NO₃)(H₂O)₂. researchgate.netkuleuven.be The interaction between the lanthanide ion and the coumarin-3-carboxylate ligand is predominantly electrostatic or ionic in nature. nih.govacs.orgnih.gov

The table below lists some of the synthesized lanthanide complexes of this compound.

Lanthanide IonComplex FormulaReference
Sm(III)Sm(CCA)₃·nH₂O nih.gov
Gd(III)Gd(CCA)₃·nH₂O nih.gov
Dy(III)Dy(CCA)₃·nH₂O nih.gov
La(III)La(CCA)₂(NO₃)(H₂O)₂ kuleuven.beresearchgate.net
Pr(III)Pr(CCA)₂(NO₃)(H₂O) researchgate.net
Ho(III)Not specified researchgate.net
Er(III)Not specified researchgate.net

Bidentate Binding Modes of the Carboxylic Acid Ligand

The deprotonated form of this compound (CCA⁻) typically acts as a bidentate ligand in its metal complexes. Two primary bidentate binding modes have been identified and studied. nih.govresearchgate.net

The most common binding mode involves the coordination of the metal ion through the oxygen atoms of the deprotonated carboxylic group and the adjacent carbonyl group of the pyrone ring, forming a stable six-membered chelate ring. nih.govresearchgate.netamazonaws.commdpi.com This mode has been confirmed through vibrational spectroscopy (IR and Raman) and NMR studies, which show characteristic shifts in the vibrational frequencies and resonance signals upon complexation. nih.govresearchgate.net

A second possible bidentate binding mode involves coordination through both oxygen atoms of the carboxylate group. nih.govresearchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to distinguish between these possible binding modes and to predict the most stable structures. nih.govresearchgate.net For many transition metal and lanthanide complexes, the former bidentate mode, involving both the carboxylate and carbonyl oxygens, is favored. nih.govnih.govresearchgate.net

Hybridization with Other Pharmacophore Scaffolds

A novel and efficient approach for the synthesis of coumarin-pyrazolone hybrids involves a catalyst-free domino conjugate addition, decarboxylation, and subsequent esterification or amidation. rsc.orgnih.gov This method offers a green and straightforward protocol for creating pyrazolyl 2-hydroxy phenyl propionic ester or amide derivatives. rsc.org The reaction is typically performed by reacting this compound or its esters with pyrazolones in an alcohol solvent, which also acts as the reactant for esterification. nih.gov For the synthesis of amide derivatives, amines and green solvents like methyl THF are employed in a one-pot domino decarboxylative amidation reaction. rsc.orgnih.gov

This methodology is advantageous due to its excellent yields, broad substrate scope, and mild reaction conditions. nih.gov It eliminates the need for catalysts, ligands, bases, or other additives, and the purification process is often a simple filtration. rsc.orgnih.gov The reaction proceeds through a tandem conjugate addition of the pyrazolone (B3327878) to the this compound, followed by decarboxylation and either esterification with the alcohol solvent or amidation with an amine. rsc.orgnih.gov

The resulting pyrazolyl 2-hydroxy phenyl propionate/amide derivatives are of significant interest as many drug molecules and natural products contain an amide functionality. rsc.org Several coumarin amide derivatives have demonstrated pesticidal, anti-bacterial, and cytotoxic activities. rsc.org

Table 1: Catalyst-Free Domino Reaction for Pyrazolyl Phenyl Propionate/Amide Derivatives

ReactantsSolvent/ReagentProduct TypeKey Features
This compound/esters, PyrazoloneAlcoholPyrazolyl 2-hydroxy phenyl propionic esterCatalyst-free, excellent yields, broad substrate scope, mild conditions, simple filtration. rsc.orgnih.gov
This compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, AmineMethyl THFPyrazolyl 2-hydroxy phenyl propionic amideOne-pot domino decarboxylative amidation, catalyst-free, use of a green solvent. rsc.orgnih.gov

A series of novel this compound derivatives have been synthesized by incorporating a thioether quinoline (B57606) moiety. nih.govacs.org This structural modification has been shown to yield compounds with significant antibacterial activity. nih.govacs.org The design of these hybrids is based on the principle of active splicing, where the thioether quinoline pharmacophore is introduced to potentially enhance the biological efficacy of the parent coumarin compound. nih.govacs.org

The synthesis of these derivatives involves a multi-step process. nih.govacs.org Initially, 2-aminophenone is reacted with various substituted benzoyl chlorides. nih.govacs.org The resulting intermediate undergoes an intramolecular condensation via the Combes quinoline synthesis to form the quinoline ring system. nih.govacs.org This is followed by further steps to link the thioether quinoline moiety to the this compound core. nih.gov

The antibacterial properties of these thirty-eight synthesized derivatives were evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae pv oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Aac). nih.govacs.org Many of the compounds exhibited notable antibacterial activity. nih.govacs.org

Notably, compound A9 demonstrated potent activity against Xoo and Aac, with EC₅₀ values of 11.05 and 8.05 μg/mL, respectively. nih.govacs.orgnih.gov Further investigation into the mechanism of action of compound A9 on Aac revealed that it caused morphological changes in the bacterial cells, such as curvature and sinking, and disrupted cell membrane integrity. nih.govacs.orgnih.gov Additionally, it inhibited bacterial motility, exopolysaccharide production, and biofilm formation. nih.govacs.orgnih.gov In vivo studies also showed that compound A9 had strong protective and curative effects against Aac, with efficacy rates of 61.50% and 54.86%, respectively. nih.gov

Table 2: Antibacterial Activity of Selected Coumarin-Thioether Quinoline Derivatives

CompoundTarget PathogenEC₅₀ (μg/mL)In Vivo Efficacy (Aac)
A9 Xanthomonas oryzae pv oryzae (Xoo)11.05-
A9 Acidovorax citrulli (Aac)8.0561.50% (Protective), 54.86% (Curative) nih.gov

The substitution of the oxygen atom in the coumarin ring with a nitrogen atom leads to the formation of 1-azacoumarins (2-quinolones), a class of lactams that are also of significant interest in medicinal chemistry. researchgate.netbohrium.com A series of hybrid substituted coumarin and 1-azathis compound derivatives have been synthesized and evaluated for their biological activities, particularly as anticancer agents. researchgate.netbohrium.comicm.edu.plbibliotekanauki.pl It is believed that 1-azacoumarin derivatives can metabolize into the corresponding 8-hydroxy coumarins within biological systems, which are known to possess anti-inflammatory, anticancer, and analgesic properties. researchgate.netbohrium.comicm.edu.plbibliotekanauki.pl

The synthesis of these hybrid molecules involves the reaction of appropriate starting materials to construct the coumarin or azacoumarin core, followed by further modifications. researchgate.neticm.edu.pl For instance, some derivatives that have been synthesized include 8-methoxythis compound, 8-methoxyazathis compound, and their bromo-substituted analogues. researchgate.netbohrium.combibliotekanauki.pl

The in vitro cytotoxic activity of these compounds has been tested against various human tumor cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer). researchgate.netbohrium.comicm.edu.pl While many of the synthesized compounds showed limited activity, some derivatives displayed notable cytotoxic effects. icm.edu.pl For example, 5-bromo-8-methoxythis compound was identified as a relatively active compound against the HepG-2 cell line. icm.edu.pl

Further studies on other 1,6-disubstituted-1-azathis compound derivatives have identified compounds with potent cytotoxic activity. tandfonline.com One such compound, referred to as 3b , was found to induce cell cycle arrest and apoptosis in MCF-7 cells, as indicated by an increased Bax/Bcl-2 ratio, enhanced caspase 3/7 activity, and inhibition of topoisomerase IIβ. tandfonline.com

Table 3: Synthesized Coumarin and 1-Azathis compound Derivatives

Compound NameCore StructureKey Substituents
8-methoxythis compoundCoumarin8-methoxy researchgate.netbohrium.combibliotekanauki.pl
8-methoxyazathis compound1-Azacoumarin8-methoxy researchgate.netbohrium.combibliotekanauki.pl
5-bromo-8-methoxythis compoundCoumarin5-bromo, 8-methoxy researchgate.netbohrium.combibliotekanauki.pl
5-bromo-8-methoxyazathis compound1-Azacoumarin5-bromo, 8-methoxy researchgate.netbohrium.combibliotekanauki.pl
2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acidQuinoline2-acetoxy, 5-bromo, 8-methoxy researchgate.netbohrium.combibliotekanauki.pl
5,7-di(phenylazo)-8-methoxythis compoundCoumarin5,7-di(phenylazo), 8-methoxy researchgate.netbohrium.combibliotekanauki.pl

Advanced Spectroscopic and Crystallographic Investigations of Coumarin 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the Coumarin-3-carboxylic acid molecule.

The 1H NMR spectrum of this compound in DMSO-d6 displays characteristic signals that confirm its structure. A singlet for the proton at the C-4 position typically appears at a high chemical shift, around 8.71 ppm. eurjchem.com The aromatic protons on the benzene (B151609) ring resonate in the range of 7.36-7.83 ppm. eurjchem.com A broad singlet corresponding to the carboxylic acid proton is observed at a significantly downfield shift, around 12.81-13.34 ppm, which is characteristic of acidic protons. eurjchem.comnih.gov

The 13C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid group resonates at approximately 163.51 ppm, while the lactone carbonyl carbon appears around 156.16 ppm. eurjchem.com The carbon atoms of the aromatic ring show signals in the region of 115.90 to 153.92 ppm. eurjchem.com The C-4 carbon atom is typically observed around 147.87 ppm, and the C-3 carbon, to which the carboxylic acid group is attached, is found at about 117.85 ppm. eurjchem.com

Detailed NMR data from various studies are summarized in the tables below.

Table 1: 1H NMR Spectral Data of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Solvent
H-4 8.71 s DMSO-d6
Aromatic-H 7.36-7.83 m DMSO-d6
COOH 12.81 s DMSO-d6
H-4 8.64 s DMSO-d6
Aromatic-H 6.86-8.15 m DMSO-d6
COOH 10.77 s DMSO-d6

Data sourced from multiple studies, slight variations may exist based on experimental conditions. eurjchem.com

Table 2: 13C NMR Spectral Data of this compound

Carbon Chemical Shift (δ, ppm) Solvent
C-2 (C=O, lactone) 156.81 CDCl3
C-3 117.85 CDCl3
C-4 147.87 CDCl3
C-4a 117.70 CDCl3
C-5 130.10 CDCl3
C-6 124.52 CDCl3
C-7 134.80 CDCl3
C-8 115.90 CDCl3
C-8a 153.92 CDCl3
COOH 163.51 CDCl3

Data sourced from multiple studies, slight variations may exist based on experimental conditions. eurjchem.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the functional groups and vibrational modes of this compound.

The FTIR spectrum of this compound is characterized by several distinct absorption bands. A broad band in the region of 2500-3300 cm-1 is attributed to the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. rsdjournal.org The spectrum shows two prominent carbonyl stretching bands: one for the lactone carbonyl (C=O) group typically appearing at a higher frequency (around 1751-1781 cm-1) and another for the carboxylic acid carbonyl (C=O) group at a lower frequency (around 1680-1695 cm-1). eurjchem.com The C=C stretching vibrations of the aromatic ring are observed in the 1500-1612 cm-1 region. eurjchem.comacademicjournals.org

Table 3: Characteristic FTIR Frequencies of this compound

Functional Group Vibrational Mode Frequency (cm-1)
Carboxylic Acid O-H Stretching 3050
Lactone C=O Stretching 1751
Carboxylic Acid C=O Stretching 1687
Aromatic C=C Stretching 1500

Data represents typical values and may vary slightly between different sources. eurjchem.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=O stretching vibrations are also prominent. The coordination of metal ions to the carboxylic and carbonyl groups can be observed through shifts in the Raman spectra. rsdjournal.org For instance, studies on metal complexes of this compound have utilized Raman spectroscopy to confirm the bidentate coordination of the ligand to the metal ion through the carbonylic and carboxylic oxygen atoms. nih.govniscpr.res.in

Table 4: Selected Raman Shifts for this compound and its Metal Complexes

Vibrational Mode HCCA (cm-1) Ho(III) Complex (cm-1) Er(III) Complex (cm-1)
ν(Ln-O)carboxylic - 652 650
ν(Ln-O)carbonylic - 472 470

HCCA refers to this compound. Data adapted from studies on lanthanide complexes. niscpr.res.in

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum of this compound in a solvent like acetonitrile (B52724) exhibits distinct absorption bands in the UV region. mdpi.com These absorptions are due to π→π* and n→π* electronic transitions within the conjugated system of the coumarin (B35378) ring and the carbonyl groups. Typically, a strong absorption band is observed around 327 nm, which can be attributed to π→π* transitions. nih.gov Another absorption, often appearing as a shoulder or a separate peak, can be seen at a shorter wavelength, around 279 nm, also corresponding to a π→π* transition. nih.gov The exact position and intensity of these bands can be influenced by the solvent used. acs.org

Table 5: UV-Vis Absorption Maxima (λmax) of this compound

Solvent λmax 1 (nm) λmax 2 (nm) Electronic Transition
Acetonitrile 279 327 π→π*
Acetonitrile - ~350 -

Data compiled from various sources. The presence and position of shoulders or minor peaks can vary. nih.govresearchgate.net

Steady-State and Time-Resolved Fluorescence Spectroscopy

The photophysical properties of this compound and its derivatives, particularly in response to their environment, have been extensively studied using steady-state and time-resolved fluorescence spectroscopy. These investigations provide insights into the molecule's behavior in different solvents, host-guest complexes, and biological systems.

A derivative, 7-(diethylamino)this compound (7-DCCA), is well-known for its interesting excited-state properties, including an environment-dependent fluorescence quantum yield. researchgate.net Its photophysics have been examined in various neat solvents, solvent mixtures, and the nanocages of cyclodextrins (CDs). nih.gov The fluorescence quantum yield and lifetime of 7-DCCA were found to be highly dependent on the structural features of the solvents and solvent mixtures, such as polarity and viscosity. researchgate.netnih.gov For instance, studies in dioxane-water and ethylene (B1197577) glycol-acetonitrile mixtures were conducted to understand the effects of these properties on its photophysics. nih.gov In nonpolar solvents, a derivative, 7-(diethylamino)this compound N-succinimidyl ester (7-DCCAE), shows a low nonradiative decay rate, indicating emission from a locally excited state. nih.gov The fluorescence characteristics are rationalized by processes like intramolecular charge transfer (ICT) and the formation of a twisted intramolecular charge transfer (TICT) state, alongside specific solute-solvent interactions. nih.gov

The interaction of 7-DCCA with cyclodextrins has been shown to modulate its fluorescence properties. When forming a complex with β-CD, the fluorescence quantum yield and lifetime of 7-DCCA decrease. researchgate.netnih.gov Conversely, interaction with γ-CD leads to an increase in these parameters. researchgate.netnih.gov It is proposed that 7-DCCA forms a 1:1 complex with β-CD and both 1:1 and 1:2 (guest:host) complexes with γ-CD. nih.gov

Furthermore, the photophysics of 7-DCCA have been characterized within water/AOT/isooctane reverse micelles. iitp.ac.inrsc.org In these confined environments, the fluorescence quantum yield, decay time, and solvent and rotational relaxation times were observed to be dependent on the excitation wavelength. iitp.ac.inrsc.org This dependency was studied using excitation wavelengths of 375 nm and 405 nm. rsc.org The rotational dynamics of the molecule in these reverse micelles have been interpreted using a two-step and wobbling-in-cone model. rsc.org

Compound Environment Observation Techniques
7-(diethylamino)this compound (7-DCCA)β-CyclodextrinDecreased fluorescence quantum yield and lifetime. researchgate.netnih.govSteady-state and time-resolved fluorescence spectroscopy. nih.gov
7-(diethylamino)this compound (7-DCCA)γ-CyclodextrinIncreased fluorescence quantum yield and lifetime. researchgate.netnih.govSteady-state and time-resolved fluorescence spectroscopy. nih.gov
7-(diethylamino)this compound (7-DCCA)Water/AOT/isooctane reverse micellesExcitation wavelength-dependent fluorescence and relaxation dynamics. iitp.ac.inrsc.orgSteady-state and time-resolved fluorescence spectroscopy. iitp.ac.inrsc.org
7-(diethylamino)this compound N-succinimidyl ester (7-DCCAE)Various neat solventsSolvatochromic shift rationalized by ICT and TICT state formation. nih.govSteady-state absorption, fluorescence emission, and picosecond time-resolved spectroscopy. nih.gov

Circular Dichroism (CD) and Induced Circular Dichroism (ICD) Spectroscopy

Circular Dichroism (CD) and Induced Circular Dichroism (ICD) are powerful spectroscopic techniques for investigating the binding of achiral molecules like this compound to chiral environments, such as proteins. When an achiral ligand binds to a protein, it can adopt a chiral conformation, leading to an observable ICD signal in the electronic absorption range of the ligand. lew.ro

The interaction of this compound with human serum albumin (HSA) and bovine serum albumin (BSA) has been investigated using fluorescence and CD spectroscopy under physiological conditions (pH 7.4). researchgate.netresearchgate.net CD spectroscopy was utilized to monitor changes in the α-helical content of the serum albumin molecules upon the addition of this compound. researchgate.net

For derivatives like 7-methoxythis compound (MCCA), ICD studies have been correlated with theoretically simulated electronic circular dichroism (ECD) spectra. lew.ro This approach helps to estimate the conformation of the ligand when bound within the protein pocket. lew.ro The induced chirality is explained by the twisting and steric hindrance of the MCCA ligand upon binding. lew.ro The dependence of the calculated rotatory strength on the dihedral angles between different molecular fragments is analyzed to achieve good correlation with experimental ICD data. lew.ro Similarly, ICD spectra of 3-carboxycoumarin in conjunction with theoretical calculations have been used to determine binding constants and understand the conformational changes of the ligand within the protein's binding site. researchgate.net The study of 5,6-benzothis compound, a relatively rigid molecule, is also considered useful for understanding the conformational changes that induce the ICD signal upon binding to a protein. lew.ro

Mass Spectrometry

Mass spectrometry is a crucial analytical tool for the structural verification and characterization of this compound and its derivatives.

Electron Ionization Mass Spectrometry (EI-MS) is routinely used to confirm the molecular weight and structure of this compound and its derivatives. The National Institute of Standards and Technology (NIST) has a reference mass spectrum (electron ionization) for this compound. nist.gov In the synthesis of novel coumarin derivatives, such as 8-methoxycoumarin-3-carboxamides, EI-MS is employed to verify the structural compositions. nih.gov For example, the mass spectra of synthesized compounds 4 and 5 (8-methoxycoumarin-3-carboxamide derivatives) show molecular ion peaks at m/z 219 and m/z 297, respectively, corresponding to their expected molecular formulas. nih.gov Similarly, the acid derivatives 8 and 9 in the same study showed ion peaks at m/z 220 and m/z 298. nih.gov The fragmentation patterns observed in EI-MS provide valuable information for structure elucidation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been utilized in applications involving this compound and its derivatives, highlighting their utility in complex analytical setups. This compound itself has been mentioned for its use as a MALDI matrix. researchgate.net A derivative, 7-(Diethylamino)this compound N-succinimidyl ester, serves as a reference standard in the screening of nerve agent degradation products by MALDI-TOF MS. sigmaaldrich.com This indicates its suitability and known behavior under MALDI-TOF conditions. Furthermore, this compound has been employed as a fluorescent dye in studies that also utilize MALDI-TOF MS for protein analysis, demonstrating its compatibility with such biochemical applications. ukzn.ac.za

X-ray Diffraction and Crystal Engineering

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of this compound, providing precise information on bond lengths, angles, and intermolecular interactions. The crystal structure of this compound has been investigated to understand the factors that favor solid-state reactions. researchgate.netrsc.org

A notable aspect of its solid-state chemistry is the [2+2] cycloaddition reaction that occurs upon irradiation. researchgate.net The feasibility of this photoreaction is dictated by the packing of the molecules in the crystal lattice. In the monomer crystal, pairs of this compound molecules are arranged such that their reactive C=C double bonds are related by an inversion center and are separated by a distance of 3.632(3) Å. researchgate.net This pre-organization in the solid state facilitates the dimerization upon irradiation. researchgate.net The reaction proceeds while maintaining the monoclinic P21/n symmetry of the reactant lattice. researchgate.net

High-resolution single-crystal X-ray diffraction data have been collected to study the electron distribution and the nature of intermolecular interactions, which include O-H···O and weaker C-H···O hydrogen bonds. researchgate.netdurham.ac.uk Pure this compound exhibits a centrosymmetric structure featuring intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net

Parameter Value/Description Significance
Crystal SystemMonoclinicDescribes the basic lattice structure. researchgate.net
Space GroupP21/nDefines the symmetry elements within the unit cell. researchgate.net
Key Intermolecular InteractionO-H···O hydrogen bondsForms centrosymmetric dimers between carboxylic acid groups. researchgate.net
C=C Separation3.632(3) ÅDistance between potentially reactive double bonds of adjacent molecules, suitable for [2+2] photodimerization. researchgate.net
Solid-State Reaction[2+2] CycloadditionDimerization occurs upon irradiation, driven by crystal packing. researchgate.netrsc.org

Supramolecular Architecture and Crystal Packing Studies

The arrangement of this compound molecules in the crystalline state gives rise to distinct supramolecular architectures governed by noncovalent forces. Crystal engineering studies show that these molecules self-assemble through a combination of hydrogen bonding and π-π interactions to form remarkable structural skeletons. researchgate.net

One of the key findings in the solid-state chemistry of this compound is its potential for [2+2] cycloaddition reactions upon irradiation. mdpi.com For this photodimerization to occur, monomer pairs must be precisely arranged in the crystal lattice. X-ray analysis has shown that the C=C double bonds of adjacent molecules are related by an inversion center and separated by a distance of 3.632 Å, facilitating the reaction in the solid state. mdpi.com

In derivatives such as 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate, the crystal structure is built up from C—H···O interactions that connect molecules into chains. researchgate.net These chains are further interlocked by π-π interactions between the coumarin and phenyl rings of neighboring molecules, with centroid-centroid distances measured at approximately 3.73 Å to 3.77 Å. researchgate.net This network of interactions results in a well-defined two-dimensional architecture. researchgate.net The specific orientation of molecules, such as the commonly found anti tail-to-tail arrangement in 3-carboxy coumarins, is a recurring motif in their crystal packing. acs.orgresearchgate.net The substitution at the 3-position is critical; changing the carboxylic acid to an amido group can reduce the favorability of π-stacking due to the increased hydrogen-bonding capability of the amide. acs.orgresearchgate.net

Table 2: Crystal Packing Features of a this compound Derivative This table summarizes key crystallographic data for 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate, illustrating the interactions that define its supramolecular structure. researchgate.net

FeatureDescription / Value
Primary InteractionC12—H12···O3 hydrogen bonds forming C(6) chains
Secondary Interactionπ-π stacking (interlocking C(6) chains)
π-π Centroid-Centroid Distance (Cg1···Cg3)3.7254 (15) Å
π-π Centroid-Centroid Distance (Cg2···Cg3)3.7303 (16) Å and 3.7716 (16) Å
Resulting ArchitectureTwo-dimensional network

Other Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) and EPR Imaging (EPRI) for Radical and Release Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including organic nitroxide radicals. mdpi.com In the context of this compound, EPR has been instrumental in studying drug-protein interactions and release kinetics from delivery systems. mdpi.comdntb.gov.ua This is achieved by covalently attaching a stable radical, or "spin label" (like TEMPO), to the this compound molecule (termed SL-CCS). dntb.gov.uanih.gov

Research has utilized continuous-wave EPR (CW EPR) spectroscopy to gain nanoscopic insights into the release behavior of SL-CCS from hydrogels made of bovine serum albumin (BSA). dntb.gov.uanih.gov The EPR spectra provide information about the local environment and motion of the spin-labeled drug, allowing for detailed analysis of its interaction with the protein matrix. mdpi.com These studies have demonstrated that the release rate of SL-CCS from BSA hydrogels can be tuned by varying parameters such as the drug-to-protein ratio, the duration of gel formation, and the specific gelation method used. dntb.gov.uanih.gov

Furthermore, EPR Imaging (EPRI) has been employed to visualize the spatial distribution of the spin-labeled compounds within the hydrogel. nih.govnih.gov EPRI studies have confirmed that SL-CCS is homogeneously distributed throughout the hydrogel volume, which is a critical factor for predictable and sustained release. nih.gov The technique can also be used to monitor property changes in different parts of the drug delivery vehicle during release. mdpi.com

Dynamic Light Scattering (DLS) for Molecular Aggregation and Release Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution, providing insights into aggregation and the nature of released components from a delivery system. dntb.gov.ua

In studies involving this compound, DLS has been used in conjunction with EPR to characterize the release from BSA hydrogels. dntb.gov.uanih.gov While EPR provides details on the molecular interactions and release percentage, DLS analyzes the size and nature of the structures that are released into the surrounding medium. dntb.gov.uanih.gov This combined approach offers a comprehensive understanding of the release mechanism, distinguishing between the diffusion of individual molecules and the release of larger aggregates. DLS measurements have also been used to point towards the formation of large-sized aggregates under certain conditions, such as high ligand concentrations during protein interaction studies. researchgate.net

The application of DLS is well-established for studying molecular aggregation in coumarin systems. For example, in studies of other coumarin derivatives like Coumarin 153, DLS has been used to determine the average hydrodynamic diameter of micelles, confirming molecular assembly into larger structures in solution. acs.org This highlights the utility of DLS in probing the aggregation behavior of coumarin-based systems, which is essential for understanding their behavior in various applications, including drug delivery.

Computational and Theoretical Chemistry Studies on Coumarin 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been extensively employed to investigate the fundamental properties of coumarin-3-carboxylic acid at the electronic level.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of this compound and its complexes. ias.ac.inakjournals.com Functionals like B3LYP are commonly used to optimize the geometry and calculate electronic properties. lew.roacs.orgnih.govkuleuven.be For instance, DFT calculations have been instrumental in understanding the coordination of this compound with various metal ions, including lanthanides (La(III), Ce(III), Nd(III), Sm(III), Eu(III), Tb(III)), as well as transition metals (Ni(II), Co(II), Zn(II), Mn(II)). acs.orgnih.govkuleuven.beresearchgate.netnih.govresearchgate.net These studies often explore the binding modes of the ligand to the metal center. kuleuven.beresearchgate.netnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited-state properties and electronic transitions of this compound. lew.roclaremont.eduacs.org TD-DFT calculations are crucial for simulating and interpreting electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra. lew.ro For example, TD-DFT has been used to study the electronic transitions of 7-aminocoumarin (B16596) derivatives, which are structurally related to this compound. claremont.eduacs.org These theoretical investigations help in understanding the nature of the electronic excitations, which are often responsible for the fluorescence properties of these compounds. lew.ro

The dipole moment is a key quantum chemical property that influences the solubility, polarity, and intermolecular interactions of a molecule. Theoretical calculations have been performed to determine the dipole moments of this compound esters, revealing how different substituents can alter the polarity of the molecule. mdpi.com For instance, the calculated dipole moments for a series of this compound esters with varying cycloalkyl groups were found to range from 4.187 D to 6.855 D, indicating a significant influence of the substituent on the molecular polarity. mdpi.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's excitability. For 7-methoxythis compound, a derivative of this compound, the HOMO and LUMO orbitals are primarily localized on the coumarin (B35378) ring, with contributions from the methoxy (B1213986) and carboxylate groups. lew.ro This localization is critical as conformational changes in these substituent groups can directly impact the electronic spectra. lew.ro The HOMO to LUMO transition is often the dominant contributor to the lowest energy electronic absorption band. lew.ro

Table 1: Calculated Dipole Moments for this compound Esters

Compound Cycloalkyl Group Calculated Dipole Moment (D)
CMR-1 Cyclohexyl 4.187
CMR-2 Menthyl 6.855
CMR-3 Menthyl 6.827
CMR-4 Iso-pulegyl 6.266

Data sourced from a study on coumarin derivatives with cycloalkyl groups at the C-3 position. mdpi.com

Quantum chemical calculations are widely used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation and interpretation.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound and its metal complexes. researchgate.netnih.govresearchgate.net By comparing the calculated IR spectra of different possible coordination modes with the experimental spectrum, the actual binding mode of the ligand to a metal ion can be elucidated. researchgate.netnih.govresearchgate.net For example, in metal complexes of this compound, a shift in the carbonyl stretching frequency (νC=O) to lower frequencies compared to the free ligand is indicative of coordination through the carbonyl oxygen. rsdjournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts provide valuable insights into the molecular structure in solution. researchgate.netnih.gov DFT-based methods have been used to calculate the ¹H and ¹³C NMR spectra of this compound and its derivatives, aiding in the assignment of experimental signals. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT is the method of choice for simulating UV-Vis absorption spectra. lew.ro By calculating the vertical excitation energies and oscillator strengths, the absorption bands observed experimentally can be assigned to specific electronic transitions. For the deprotonated form of 7-methoxythis compound in water, TD-DFT calculations have been shown to reproduce the experimental absorption spectrum well. lew.ro

Electronic Circular Dichroism (ECD) Spectroscopy: TD-DFT calculations are also essential for predicting ECD spectra, which are particularly sensitive to the three-dimensional structure and chirality of molecules. lew.ro For achiral molecules like this compound, an induced circular dichroism (ICD) spectrum can be observed upon binding to a chiral macromolecule like a protein. lew.ro By simulating the ECD spectra for different conformations of the ligand, it is possible to determine the conformation that the ligand adopts within the protein's binding pocket. lew.ro

Table 2: Predicted Electronic Transitions for Deprotonated 7-methoxythis compound

Transition Number Wavelength (nm) Oscillator Strength Major Orbital Contributions
1 347 0.313 0.68(H→L)
3 298 0.160 – 0.28(H–2→L) + 0.59(H–1→L)
8 242 0.108 0.64(H→L+2)

Data from TD-DFT calculations at the B3LYP/6–311+G(d,p) level. lew.ro H and L denote HOMO and LUMO, respectively.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful means to explore the conformational landscape and intermolecular interactions of this compound, particularly in a biological context.

This compound and its derivatives possess rotational degrees of freedom, primarily around the bond connecting the carboxylic acid group to the coumarin ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the energy of each resulting structure using quantum chemical methods. lew.ro For instance, a two-dimensional PES for deprotonated 7-methoxythis compound was generated by varying the dihedral angles of the carboxylate and methoxy groups, revealing the most stable conformations. lew.ro In the solid state, this compound has been observed to adopt a specific conformation that can be compared to the lowest energy conformers predicted by theoretical calculations. researchgate.net

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. nih.govmdpi.comfrontiersin.org This method has been extensively applied to this compound derivatives to understand their interactions with various protein targets. nih.govmdpi.comnih.govresearchgate.net For example, docking studies have been performed to investigate the binding of coumarin derivatives to enzymes like acetylcholinesterase and casein kinase 2, providing insights into their potential as enzyme inhibitors. nih.govmdpi.com

The docking procedure typically involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. lew.ro For instance, molecular dynamics simulations initiated from a docked complex of 5,6-benzothis compound with bovine serum albumin were used to analyze the stability of the complex and the specific hydrogen bonds formed over time. lew.ro

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
7-methoxythis compound
5,6-benzothis compound
6-bromothis compound
6,8-dibromothis compound
6,8-diiodothis compound
6-iodothis compound
7-aminocoumarin
Acetylcholinesterase
Bovine serum albumin
Casein kinase 2
Cyclohexyl [2-oxo-2H-chromene-3-carboxylate]
Menthyl [2-oxo-2H-chromene-3-carboxylate]
Iso-pulegyl [2-oxo-2H-chromene-3-carboxylate]
La(III)
Ce(III)
Nd(III)
Sm(III)
Eu(III)
Tb(III)
Ni(II)
Co(II)
Zn(II)

Prediction of Binding Constants and Interaction Energies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting the binding constants and interaction energies of this compound (C3A) with various molecules and ions. These studies provide insights into the nature and strength of intermolecular interactions, which are crucial for understanding the compound's biological activity and potential applications.

One area of significant research has been the interaction of C3A with metal ions. Theoretical studies on the interaction of the deprotonated form of C3A with lanthanide(III) cations (Sm(III), Eu(III), and Tb(III)) have been conducted using DFT (B3LYP), MP2, and CCSD(T) computations. acs.orgnih.gov These calculations have been used to determine Ln-O bond lengths, binding energies, and ligand deformation energies. acs.orgnih.gov The results indicate that the bonding is predominantly electrostatic, with some covalent contribution from the carboxylate group of C3A. acs.orgnih.gov

The binding of C3A to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has also been investigated. researchgate.net By employing fluorescence quenching methods at different temperatures, researchers have determined the binding constants (K) and the number of binding sites (n). researchgate.net For instance, the binding constant (K) for the C3A-HSA interaction was found to be approximately 4.2 × 10⁴ M⁻¹, while for C3A-BSA, it was about 2.8 × 10⁴ M⁻¹. These studies, supported by calculations based on the van't Hoff equation, have elucidated the thermodynamic parameters of these interactions. researchgate.net

Furthermore, computational models have been used to predict the binding energies of C3A derivatives with specific biological targets. For example, in a study of coumarin-3-carboxamide derivatives as inhibitors of the enzyme CK2, the binding energies of the synthesized compounds were calculated and compared to a known inhibitor. mdpi.com The results showed that the derivatives had lower (more favorable) binding energies, suggesting a strong interaction with the active site of the enzyme. mdpi.com

The table below summarizes the predicted binding constants for this compound with different albumins.

Interacting MoleculeBinding Constant (K) in M⁻¹
Human Serum Albumin (HSA)4.2 x 10⁴
Bovine Serum Albumin (BSA)2.8 x 10⁴

This table presents the binding constants of this compound with Human Serum Albumin and Bovine Serum Albumin, as determined by fluorescence quenching methods.

Reactivity Indices and Thermodynamic Parameters

Quantum chemical computations have been employed to determine various reactivity indices and thermodynamic parameters for this compound. These descriptors are vital for understanding the molecule's stability, reactivity, and the nature of its interactions. researchgate.net

Reactivity descriptors such as ionization potential (IP), electron affinity (EA), and chemical hardness (η) are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Ionization Potential (IP): Represents the energy required to remove an electron from a molecule. A lower IP value indicates that a molecule can donate electrons more readily. researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA value suggests a greater capacity to accept electrons. researchgate.net

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between IP and EA.

These parameters are crucial for predicting the chemical reactivity and selectivity of C3A. researchgate.net

Computational studies have also focused on the thermodynamic parameters of C3A interactions. The energies of protonation, which are important for understanding the behavior of the molecule in different pH environments, have been calculated. researchgate.net

The thermodynamic parameters, specifically enthalpy change (ΔH°) and entropy change (ΔS°), have been determined for the binding of C3A to serum albumins. researchgate.net These values provide insight into the forces driving the binding process. For the interaction between C3A and HSA, a negative enthalpy change (ΔH° = -28.5 kJ/mol) and a negative entropy change were observed, indicating that hydrogen bonding and van der Waals forces are the primary driving forces. researchgate.net In contrast, for the C3A-BSA interaction, a negative enthalpy change (ΔH° = -12.4 kJ/mol) and a positive entropy change were found, suggesting that electrostatic interactions play a dominant role. researchgate.net

The table below presents the thermodynamic parameters for the interaction of this compound with serum albumins.

Interacting ProteinEnthalpy Change (ΔH°) in kJ/molDominant Interaction Forces
Human Serum Albumin (HSA)-28.5Hydrogen bonding and van der Waals forces
Bovine Serum Albumin (BSA)-12.4Electrostatic interactions

This table outlines the enthalpy changes and the predominant intermolecular forces involved in the binding of this compound to Human and Bovine Serum Albumins.

Structure-Activity Relationship (SAR) Derivation and Computational Predictions

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. For this compound and its derivatives, SAR studies have been conducted to understand how modifications to the chemical structure influence their biological activities.

Computational methods play a significant role in modern SAR studies. For instance, in the development of coumarin derivatives as modulators of N-Methyl-D-Aspartate receptors (NMDARs), a SAR study revealed that substitutions on the coumarin ring significantly impact the compound's activity. nih.gov The parent compound, C3A, showed very weak antagonist activity. nih.gov However, the introduction of substituents, such as bromo or iodo groups at the 6 and 8 positions, enhanced the inhibitory activity. nih.gov

Similarly, SAR studies on coumarin-3-carboxamide analogues as potential pancreatic lipase (B570770) inhibitors have been performed. researchgate.net These studies, which often involve in silico methods, help to identify the key structural features required for potent inhibition. For example, it was found that the carboxylic acid group at the C3 position is crucial for the antibacterial activity of C3A, as its removal or conversion to a carboxamide resulted in a loss of activity. mdpi.com

Computational predictions, including ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, are also employed to assess the drug-likeness of C3A and its derivatives. researcher.life These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic properties. researcher.life

Mechanistic Investigations of Biological Activities

Anticancer and Cytotoxic Mechanisms

The anticancer and cytotoxic properties of coumarin-3-carboxylic acid and its derivatives are multifaceted, primarily revolving around the disruption of cancer cell metabolism and the induction of programmed cell death.

A key strategy in cancer therapy is the targeting of lactate (B86563) transport, a critical process for the survival and proliferation of tumor cells. nih.gov this compound derivatives have emerged as potent inhibitors of monocarboxylate transporter 1 (MCT1), a primary carrier of lactate. nih.govresearchgate.net By blocking MCT1, these compounds disrupt the crucial role of lactate in various tumor biological functions, including proliferation, metastasis, and angiogenesis. nih.govresearchgate.net The inhibition of lactate transport has been identified as a promising therapeutic approach for a range of human cancers. nih.govacs.org Specifically, certain N,N-dialkyl carboxy coumarins, derived from this compound, have demonstrated potent inhibition of MCT1 at nanomolar to low micromolar concentrations. nih.gov This inhibition of lactate influx has been observed in tumor cells expressing both MCT1 and MCT4 transporters. chemsrc.com

Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. nih.govresearchgate.net For instance, certain synthesized derivatives have shown notable cytotoxicity with good selectivity against HeLa and HCT116 cell lines, which have high MCT1 expression. nih.govresearchgate.net One particular derivative, coumarin-3-hydrazide, has exhibited potent cytotoxic activity, leading to significant anti-proliferation and the induction of apoptosis. nih.govresearchgate.net Lanthanide complexes of this compound have also shown antiproliferative activity against the K-562 leukemia cell line. medchemexpress.com The induction of apoptosis, or programmed cell death, is a key mechanism of these compounds. nih.govresearchgate.netnih.gov This process can be initiated by the destabilization of the mitochondrial membrane, leading to the activation of caspases that degrade the cell. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell Line(s)Observed EffectsReference(s)
Coumarin-3-hydrazide derivativesHeLa, HCT116Significant anti-proliferation and apoptosis induction. nih.gov, researchgate.net
Lanthanide complexes of this compoundK-562Antiproliferative activity. medchemexpress.com
N,N-dialkyl carboxy coumarinsMCT1-expressing cell linesPotent MCT1 inhibition. nih.gov
Cinnamic acid-derived coumarin-3-carboxylHL-60Apoptosis via mitochondrial membrane disruption. tandfonline.com

By inhibiting lactate transport, this compound derivatives effectively suppress the energetic metabolism of cancer cells. nih.govresearchgate.net Research has shown that these compounds can markedly reduce both glucose consumption and lactate production in HeLa and HCT116 cells. nih.govresearchgate.net This disruption of the metabolic cycle is a direct consequence of MCT1 inhibition, as the cell's ability to manage lactate, a key metabolite, is compromised. nih.govresearchgate.net This modulation of energetic metabolism highlights the potential of these compounds to starve cancer cells of the energy they require for rapid growth and proliferation.

A direct consequence of inhibiting MCT1 is the accumulation of lactate within the cancer cells and the inhibition of further lactate uptake. nih.govresearchgate.net Studies have confirmed that coumarin-3-hydrazide derivatives induce intracellular lactate accumulation and block lactate uptake, which is indicative of the blockade of lactate transport via MCT1. nih.govresearchgate.net This buildup of lactate can lead to intracellular acidification and further contribute to the cytotoxic effects observed. frontiersin.org

Antimicrobial Mechanisms

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity.

This compound exerts its antibacterial effect primarily by disrupting the integrity of bacterial cell membranes. frontiersin.orgnih.gov This mechanism has been observed in various plant pathogenic bacteria. frontiersin.orgnih.gov Scanning and transmission electron microscopy observations, along with conductivity tests, have shown that treatment with this compound leads to a seriously wrinkled bacterial surface and increased membrane permeability. frontiersin.orgnih.gov This disruption of the cell membrane is a common mode of action for many natural bactericidal components. frontiersin.org The compound has shown broad-spectrum antimicrobial activity against a range of bacteria, with EC50 values against five tested bacteria ranging from 26 to 41 μg/mL. frontiersin.orgnih.gov

Table 2: Antimicrobial Activity of this compound

Bacterial SpeciesObserved EffectsReference(s)
Acidovorax citrulliDisruption of cell membrane integrity, inhibition of biofilm formation. frontiersin.org, nih.gov
Plant pathogenic bacteriaBroad-spectrum bactericidal effect. frontiersin.org, nih.gov

Inhibition of Flagellar Growth and Bacterial Motility

This compound has been shown to impede bacterial motility by targeting the formation of flagella, the primary organelles responsible for bacterial movement. Studies on Acidovorax citrulli, the causative agent of bacterial fruit blotch in melons, revealed that treatment with this compound leads to the inhibition of polar flagella growth. nih.govnih.gov This disruption of flagellar formation directly impairs the bacteria's ability to move, which is a critical factor in colonization and infection processes. frontiersin.org The interference with flagellum formation is a key aspect of its antibacterial mechanism, as flagellar motility is essential for bacterial adherence and the initial stages of biofilm formation. frontiersin.org

Suppression of Extracellular Exopolysaccharide (EPS) Production and Biofilm Formation

A significant component of this compound's antibacterial strategy is its ability to thwart the formation of biofilms. Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, primarily composed of exopolysaccharides (EPS). These structures provide bacteria with enhanced resistance to antibiotics and host immune responses.

Research has demonstrated that this compound effectively reduces the production of EPS in Acidovorax citrulli. nih.govresearchgate.netfrontiersin.org By diminishing EPS synthesis, the compound directly inhibits the ability of the bacteria to form robust biofilms. nih.govresearchgate.netfrontiersin.org This anti-biofilm activity has been observed at concentrations that are lower than those required for complete bactericidal effects, suggesting a specific mechanism of action against this virulence factor. nih.gov The reduction in both motility and EPS production creates a synergistic effect, significantly hampering the bacteria's capacity to establish and maintain an infection. nih.govnih.govresearchgate.net Derivatives of this compound have also shown similar inhibitory effects on EPS production and biofilm formation in pathogenic bacteria. acs.org

Broad-Spectrum Antibacterial and Antifungal Activities

This compound exhibits a wide range of antimicrobial activities against various plant pathogenic bacteria. nih.govfrontiersin.org In vitro studies have confirmed its efficacy against a panel of 14 pathogenic bacteria, with particularly strong activity against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, Xanthomonas oryzae pv. oryzae, and Dickeya zeae. nih.govresearchgate.netfrontiersin.org The inhibitory action is significant, with EC50 values ranging from 26.64 to 40.73 μg/mL for these susceptible strains. nih.govresearchgate.netfrontiersin.org The primary mechanism for its bactericidal effect is the disruption of the integrity of the bacterial cell membrane. nih.govresearchgate.netfrontiersin.org

While the parent compound shows notable antibacterial properties, its derivatives have also been synthesized and evaluated for enhanced or varied antimicrobial spectra. lew.romdpi.com For instance, certain coumarin-3-carboxamide derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity. lew.ro However, studies have also indicated that the carboxylic acid group at the C3 position is crucial for its antibacterial potency, as its conversion to carboxamides can lead to a loss of activity against certain bacterial strains. mdpi.com

Table 1: Antibacterial Activity of this compound Against Various Phytopathogenic Bacteria This table is interactive. You can sort and filter the data.

Bacterial Species Inhibition Rate at 100 μg/mL (%) EC50 Value (μg/mL)
Acidovorax citrulli (Ac) 90.45 26.64
Xanthomonas axonopodis pv. manihotis (Xam) 88.45 N/A
Ralstonia solanacearum (Rs) 84.39 40.73
Xanthomonas oryzae pv. oryzae (Xoo) 83.76 38.15
Dickeya zeae (Dz) 82.38 39.52

Data sourced from studies on the in vitro antibacterial effects of this compound. nih.govresearchgate.netfrontiersin.org

Enzyme Inhibition Mechanisms

Carbonic Anhydrase (CA) Inhibition: Prodrug Activation and Active Site Blocking

Coumarins represent a unique class of carbonic anhydrase inhibitors (CAIs) that act as prodrugs. mdpi.comunifi.itnih.gov Their mechanism of inhibition does not involve direct binding in their native lactone form. Instead, the esterase activity inherent to carbonic anhydrases hydrolyzes the lactone ring of the coumarin (B35378) molecule. nih.govresearchgate.netnih.gov This enzymatic action converts the coumarin into its corresponding 2-hydroxy-cinnamic acid derivative. nih.govresearchgate.net

The resulting hydrolyzed product then binds to the entrance of the CA active site, effectively blocking the entry of substrates. mdpi.comresearchgate.net This binding location is distinct from that of classical sulfonamide inhibitors and is situated in a region with high amino acid variability among different CA isoforms. This unique binding mode is the basis for the high isoform selectivity observed with coumarin-based inhibitors. nih.govresearchgate.net By occluding the active site entrance, the inhibitor prevents the enzyme from carrying out its physiological function, the reversible hydration of carbon dioxide. researchgate.net

Polyphenol Oxidase (PPO) Inhibition: Competitive Binding and Structural Alterations

While direct studies on this compound's inhibition of polyphenol oxidase (PPO) are not extensively detailed in the provided context, the inhibitory actions of structurally related compounds like 7-hydroxythis compound and other organic acids provide insight into potential mechanisms. For instance, 7-hydroxythis compound acts as a reversible and competitive inhibitor of tyrosinase (a type of PPO). nih.gov This suggests it competes with the enzyme's natural substrates for binding to the active site. nih.gov

Generally, organic acids can inhibit PPO through several mechanisms. Some, like cinnamic acid, can bind to the PPO and cause a rearrangement of the enzyme's secondary structure, leading to reduced activity. researchgate.net Molecular docking studies have shown that inhibitors like cinnamic acid can insert into a hydrophobic cavity of the PPO. researchgate.net This binding, often involving hydrophobic interactions and hydrogen bonding, alters the enzyme's conformation and diminishes its catalytic efficiency. nih.gov

Monoamine Oxidase (MAO) Inhibition

This compound and its derivatives have been identified as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. Specifically, a series of coumarin-3-carboxylic acids were found to be reversible and selective inhibitors of the MAO-B isoform. nih.govresearchgate.netcapes.gov.br

Docking experiments with the MAO-B isoform have been conducted to understand the enzyme-inhibitor interactions at a molecular level. nih.govresearchgate.netcapes.gov.br The nature of the substituents on the coumarin ring plays a significant role in modulating the inhibitory activity and selectivity towards MAO-A or MAO-B. researchgate.net For example, certain this compound derivatives exhibit high potency against MAO-B, with pIC50 values indicating strong inhibitory action. nih.govresearchgate.netcapes.gov.br The selective inhibition of MAO-B is a target for the development of treatments for neurodegenerative disorders. nih.gov

Table 2: MAO-B Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

Compound pIC50 (MAO-B) Selectivity Index (pS.I.)
Derivative 2a 7.76 2.94
Derivative 2b 7.72 2.80

pIC50 represents the negative logarithm of the half-maximal inhibitory concentration. A higher value indicates greater potency. The selectivity index reflects the preference for inhibiting MAO-B over MAO-A. nih.govresearchgate.netcapes.gov.br

Alpha-Amylase Inhibition for Antidiabetic Potential

This compound and its derivatives have been explored for their potential to manage diabetes by inhibiting key digestive enzymes, including α-amylase. nih.gov This enzyme is crucial for the breakdown of complex carbohydrates into simpler sugars, and its inhibition can help to control postprandial hyperglycemia. researchgate.netd-nb.info While specific inhibitory concentration (IC50) values for this compound against α-amylase are not extensively detailed in the provided context, the broader class of coumarin derivatives has shown varying degrees of inhibition. researchgate.net The mechanism is believed to involve the binding of the coumarin molecule to the active site of the α-amylase enzyme, thereby preventing its catalytic activity. nih.govd-nb.info Molecular docking studies on related coumarin compounds have supported this hypothesis, illustrating the potential for these structures to interact with key amino acid residues within the enzyme's active site. d-nb.info

Casein Kinase 2 (CK2) Enzyme Binding

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is implicated in various cellular processes, including cell growth and proliferation, and its overactivity is linked to cancer. researchgate.netnih.gov The coumarin scaffold has been identified as a promising framework for the development of CK2 inhibitors. researchgate.netnih.gov Molecular docking studies have been instrumental in understanding the binding interactions between coumarin derivatives and the CK2 active site. mdpi.comresearchgate.net

Research has shown that coumarin-3-carboxamide derivatives can bind to the active site of CK2. mdpi.comresearchgate.net These studies indicate that the binding energies of these derivatives can be more favorable than that of known inhibitors. mdpi.com The interactions are often characterized by hydrogen bonding between the coumarin derivative and key amino acid residues within the kinase's binding pocket. mdpi.com The presence of a phenyl carboxamide group has been highlighted as an important feature for this anticancer activity, suggesting a specific mode of interaction within the CK2 active site. mdpi.comresearchgate.net

Antioxidant Mechanisms

Hydroxyl Radical Scavenging Activity

This compound and its derivatives have demonstrated notable antioxidant activity, particularly in scavenging hydroxyl radicals (•OH), which are highly reactive and damaging to biological molecules. researchgate.netnih.govallenpress.com The scavenging activity of this compound is significant, with studies showing it can scavenge approximately 14% of chemically generated hydroxyl radicals and around 50% of those produced by γ-radiation. researchgate.netallenpress.comnih.gov The reaction between this compound and hydroxyl radicals is a diffusion-controlled process with a high rate constant of approximately 5.0 ± 1.0 x 10⁹ M⁻¹ s⁻¹. researchgate.netallenpress.comnih.gov This rapid reaction underscores its efficiency as a hydroxyl radical scavenger.

The primary mechanism of this scavenging activity involves the hydroxylation of this compound to form the highly fluorescent product, 7-hydroxythis compound. researchgate.netallenpress.comnih.govmedchemexpress.com This specific and quantitative reaction makes this compound a valuable tool for detecting and quantifying hydroxyl radicals. researchgate.netallenpress.comnih.gov

Parameter Value
Reaction Rate Constant with •OH5.0 ± 1.0 x 10⁹ M⁻¹ s⁻¹ researchgate.netallenpress.comnih.gov
•OH Scavenging (Chemical Generation)~14% researchgate.netallenpress.comnih.gov
•OH Scavenging (γ-radiation)~50% researchgate.netallenpress.comnih.gov

Detection of Reactive Oxygen Species (ROS) as Fluorescent Probes

The inherent fluorescence of coumarin derivatives, particularly the product of the reaction between this compound and hydroxyl radicals, makes it a useful fluorescent probe for the detection of reactive oxygen species (ROS). nih.govmedchemexpress.com this compound itself is non-fluorescent, but upon reaction with hydroxyl radicals, it is converted to 7-hydroxythis compound, a highly fluorescent molecule. nih.govmedchemexpress.com This "turn-on" fluorescence provides a sensitive and specific method for detecting these damaging radicals. researchgate.netallenpress.comnih.gov

The excitation and emission spectra of the hydroxylated product are nearly identical to that of authentic 7-hydroxythis compound, with an emission maximum around 450 nm when excited at approximately 395-410 nm. researchgate.netnih.govallenpress.comnih.gov This property has been exploited to develop nanoprobes for the detection of hydroxyl radicals in biological systems, including living cells. nih.gov The specificity of this reaction allows for the selective detection of hydroxyl radicals over other ROS like superoxide (B77818) anions, hydrogen peroxide, and singlet oxygen. nih.gov

Protein Interaction Mechanisms

Binding with Serum Albumins (Human Serum Albumin, Bovine Serum Albumin)

The interaction of this compound with serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), is crucial for understanding its pharmacokinetic properties. researchgate.net These binding interactions have been investigated using techniques like fluorescence spectroscopy and circular dichroism. researchgate.netresearchgate.net

Studies have shown that this compound binds to both HSA and BSA, and the binding affinity can be quantified using quenching constants determined from the Lineweaver-Burk equation. researchgate.net The binding of this compound to HSA is enhanced by the presence of the carboxylic acid group at the C-3 position, leading to a 4-fold increase in the association constant (Ka) compared to the parent coumarin molecule. nih.govacs.org

The thermodynamic parameters of these interactions reveal the nature of the binding forces. researchgate.net For the this compound-HSA complex, hydrogen bonding and van der Waals forces are the primary drivers of the association. researchgate.net In contrast, electrostatic interactions play a more dominant role in the binding to BSA. researchgate.net The binding site for this compound on HSA has been suggested to be in subdomain IIA, also known as Sudlow site I. acs.orgnih.gov

Protein Primary Binding Forces Binding Site Effect of 3-Carboxylic Acid Group on Ka
Human Serum Albumin (HSA)Hydrogen bonding, van der Waals forces researchgate.netSudlow Site I (Subdomain IIA) acs.orgnih.gov4-fold increase nih.govacs.org
Bovine Serum Albumin (BSA)Electrostatic interactions researchgate.netSudlow site II lew.roNot specified

Formation of Complexes via Hydrogen Bonding and Hydrophobic Interactions

The biological activity of this compound is intrinsically linked to its ability to form stable complexes with various biomolecules, primarily proteins. These interactions are governed by a combination of forces, with hydrogen bonding and hydrophobic interactions playing pivotal roles.

Studies involving the interaction of this compound with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), have provided significant insights into these binding mechanisms. researchgate.netresearchgate.net Thermodynamic analyses, including the calculation of enthalpy (ΔH) and entropy (ΔS) changes, have been instrumental in dissecting the nature of these interactions. researchgate.net For instance, the association between this compound and HSA is predominantly driven by hydrogen bonding and van der Waals forces. researchgate.net In contrast, its interaction with BSA is dominated by electrostatic interactions. researchgate.net

Molecular docking and dynamics simulations have further elucidated the specific contributions of different forces. These computational methods have identified hydrogen bonds, electrostatic interactions, and hydrophobic interactions as the primary drivers in the binding process of coumarin derivatives to proteins. researchgate.netnih.gov For example, in the interaction of a related compound, 5,6-benzothis compound (BCCA), with BSA, molecular dynamics simulations highlighted the formation of hydrogen bonds with specific amino acid residues within the binding pocket, such as Tyr410 and Ser488. lew.ro The stability of these hydrogen bonds can vary, with some being more transient than others. lew.ro

The formation of cocrystals, such as that between this compound and thiourea (B124793), also demonstrates the significance of hydrogen bonding. In this cocrystal, the stoichiometry is maintained by N-H...O hydrogen bonds between the amine groups of thiourea and the carbonyl group of the coumarin. nih.gov This principle of hydrogen bonding is also central to the interaction of this compound with metal ions, where it can act as a bidentate ligand, coordinating through its carbonylic and carboxylic oxygen atoms. nih.govresearchgate.net

The hydrophobic character of the coumarin ring system also contributes significantly to complex formation. nih.gov The interaction of 7-(N,N'-diethylamino) this compound (7-DCA) with HSA, particularly in the presence of graphene oxide, underscores the importance of hydrophobic interactions in stabilizing the protein-ligand complex. nih.gov

Conformational Changes of Ligand and Protein upon Binding

The binding of this compound and its derivatives to proteins is not a simple lock-and-key mechanism but rather a dynamic process that can induce conformational changes in both the ligand and the protein.

Ligand Conformation:

Upon binding to a protein, an achiral small molecule like this compound can be forced into a chiral geometry due to torsional motion and steric hindrance within the protein's binding site. lew.ro This induced chirality is a direct consequence of the conformational adaptation of the ligand to the chiral environment of the protein. lew.ro For instance, studies on 7-methoxythis compound (MCCA) binding to BSA have shown that the induced circular dichroism (ICD) signal can be explained by the twisting of the bound ligand in the protein pocket. lew.ro Molecular docking studies have revealed that the torsion angles of the carboxyl and methoxy (B1213986) groups of MCCA change upon binding to the Sudlow I and Sudlow II sites of BSA. lew.ro Similarly, 5,6-benzothis compound, a relatively rigid molecule, still possesses rotational freedom that allows it to adopt specific conformations within the binding site of BSA. lew.ro

Protein Conformation:

The interaction with this compound can also lead to alterations in the secondary structure of the protein. Circular dichroism (CD) spectroscopy is a powerful technique used to monitor these changes. researchgate.netresearchgate.net Studies have shown that the binding of this compound to HSA and BSA can cause a decrease in the α-helix content of these proteins. researchgate.netresearchgate.net The extent of this decrease is often dependent on the concentration of the ligand. researchgate.net For example, at a 1:2 molar ratio of HSA to Cochineal Red A (a different ligand, for illustrative purposes), the α-helical content was observed to decrease. researchgate.net

However, the extent of these conformational changes can be subtle. In some cases, molecular dynamics simulations have indicated that the bound ligand produces no sizable structural alterations of the protein molecule. researchgate.net It is also noteworthy that the presence of this compound can influence the thermal stability of proteins. nih.gov For instance, the presence of a spin-labeled this compound in the binding sites of albumin can stabilize the protein structure, thereby impeding conformational changes that are necessary for thermally induced gel formation. nih.gov

Interactive Data Table: Binding Interactions and Conformational Changes

CompoundInteracting ProteinKey InteractionsObserved Conformational Changes (Protein)Observed Conformational Changes (Ligand)
This compoundHuman Serum Albumin (HSA)Hydrogen bonding, van der Waals forces researchgate.netDecrease in α-helix content researchgate.netresearchgate.netInduced chirality upon binding researchgate.net
This compoundBovine Serum Albumin (BSA)Electrostatic interactions researchgate.netDecrease in α-helix content researchgate.netresearchgate.netConformational adaptation to binding site researchgate.net
5,6-benzothis compoundBovine Serum Albumin (BSA)Hydrogen bonding (Tyr410, Ser488) lew.roMinor structural alterations lew.roAdopts specific conformation in binding pocket lew.ro
7-methoxythis compoundBovine Serum Albumin (BSA)Steric hindrance lew.roNot specifiedTwisting in protein pocket, induced chirality lew.ro
7-(N,N'-diethylamino) this compoundHuman Serum Albumin (HSA)Hydrogen bonding, hydrophobic interactions nih.govConformational changes observed nih.govNot specified

Photophysical Properties and Advanced Applications

Intrinsic Photophysical Characteristics

The interaction of coumarin-3-carboxylic acid with light is fundamental to its utility. This section details the key photophysical parameters that define its behavior.

Absorption and Emission Spectra Analysis

The electronic absorption and emission spectra of this compound are defining features of its photophysical profile. The compound typically absorbs light in the ultraviolet (UV) to near-UV range and emits it at longer wavelengths in the visible spectrum. For instance, a derivative, 7-methoxythis compound, has an excitation peak at 355 nm and an emission peak at 405 nm. aatbio.com Similarly, 7-hydroxythis compound exhibits an excitation maximum at 352 nm and an emission maximum at 407 nm. aatbio.com

The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are influenced by the solvent and any substituents on the coumarin (B35378) ring. acs.org For example, 7-(diethylamino)this compound (7-DCCA) in water shows an absorption peak at 408 nm. rsc.org Its N-succinimidyl ester derivative (7-DCCAE) in water has an absorption peak at 444 nm. rsc.org In a nonpolar solvent mixture (isooctane-AOT), the absorption peak for 7-DCCAE is at 420 nm, which red-shifts with increasing water content. rsc.org This shift is attributed to the π-to-π* electronic transition within the molecule. researchgate.net

Here is an interactive data table summarizing the absorption and emission peaks of this compound and its derivatives in various solvents:

CompoundSolventExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)
7-Methoxythis compoundNot Specified355405
7-Hydroxythis compoundNot Specified352407
7-(diethylamino)this compound (7-DCCA)Water408Not Specified
7-(diethylamino)this compound N-succinimidyl ester (7-DCCAE)Water444Not Specified
7-(diethylamino)this compound N-succinimidyl ester (7-DCCAE)Isooctane-AOT420Not Specified

Fluorescence Quantum Yield and Lifetime Studies

The efficiency of the fluorescence process is described by the fluorescence quantum yield (Φ_F), while the fluorescence lifetime (τ_F) represents the average time the molecule remains in its excited state. Both are crucial for evaluating a fluorophore's performance. For instance, the fluorescence lifetime of the hydroxylated product of this compound, 7-hydroxythis compound, is approximately 4 nanoseconds. nih.govresearchgate.net

Studies on 7-(diethylamino)this compound (7-DCCA) have shown that its quantum yield and lifetime are sensitive to the environment. For example, when encapsulated in β-cyclodextrin, both the fluorescence quantum yield and lifetime of 7-DCCA decrease. nih.govresearchgate.net In contrast, in the presence of γ-cyclodextrin, both parameters increase. nih.govresearchgate.net These findings highlight the significant role of molecular interactions in modulating the fluorescence properties of coumarin derivatives.

Solvent Effects on Photophysics (Polarity, Viscosity, Hydrogen Bonding)

The photophysical behavior of this compound and its derivatives is highly dependent on the properties of the surrounding solvent. wiley.com Factors such as polarity, viscosity, and the ability to form hydrogen bonds can significantly alter the molecule's absorption and emission characteristics. nih.govwiley.com

An increase in solvent polarity typically causes a redshift in the emission spectrum, a phenomenon known as solvatochromism. researchgate.net This is due to the stabilization of the excited state, which is generally more polar than the ground state. wiley.com Hydrogen bonding between the coumarin molecule and protic solvents can also have a profound effect, sometimes leading to fluorescence quenching. acs.org The viscosity of the medium can influence the rates of non-radiative decay pathways by restricting intramolecular rotations, thereby affecting the fluorescence quantum yield. The photophysics of 7-DCCA has been studied in dioxane-water and ethylene (B1197577) glycol-acetonitrile mixtures to understand the effects of polarity and viscosity. nih.gov

Molecular Aggregation Phenomena (e.g., J-aggregates) and Optoelectronic Properties

At high concentrations or in specific solvents, coumarin derivatives like 7-(diethylamino)this compound can form molecular aggregates. acs.org This aggregation can lead to significant changes in their optoelectronic properties. acs.organl.gov One important type of aggregate is the J-aggregate, which is characterized by a sharp, red-shifted absorption band compared to the monomer. acs.org

The formation of J-aggregates in cyclohexane (B81311) has been identified for 7-(diethylamino)this compound. acs.org These aggregates are largely responsible for some of the anomalous optoelectronic properties reported for this compound. researchgate.netacs.org The planar structure of this molecule facilitates close packing and strong intermolecular π-π interactions, promoting aggregation. researchgate.net Understanding and controlling this aggregation is crucial for designing organic dyes with specific optoelectronic characteristics for applications in devices like organic light-emitting diodes (OLEDs). acs.org

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of this compound to its environment makes it an excellent platform for developing fluorescent probes and sensors. These tools are designed to detect specific analytes or changes in environmental conditions. rsc.org

Design Principles and Light-Emitting Mechanisms (PET, ICT, FRET)

The design of fluorescent probes based on this compound typically involves attaching a recognition unit that interacts with the target, triggering a change in the coumarin's fluorescence. researchgate.net Several key mechanisms are utilized to achieve this sensing capability:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to an electron-donating or -accepting moiety. In the absence of the analyte, photoexcitation leads to electron transfer that quenches fluorescence. Analyte binding disrupts this process, restoring fluorescence in a "turn-on" response. rsc.orgresearchgate.net

Intramolecular Charge Transfer (ICT): ICT probes contain both an electron-donating and an electron-accepting group. Upon excitation, a charge transfer occurs, and the resulting emission is highly sensitive to the local environment's polarity. Analyte interaction can modulate the ICT process, causing a detectable change in the fluorescence signal. rsc.orgmdpi.com The fluorescence of many coumarin derivatives is based on the ICT mechanism. wiley.comresearchgate.net

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from a donor fluorophore (like a coumarin derivative) to an acceptor chromophore. The efficiency of this transfer is highly dependent on the distance and orientation between the two. Analyte binding can alter this distance, leading to a change in the FRET efficiency and a ratiometric shift in the emission intensities of the donor and acceptor. rsc.orgresearchgate.net

By employing these design principles, researchers can create highly specific and sensitive probes for various applications in biology and chemistry. researchgate.netnih.gov

Detection of Specific Ions (e.g., Cu²⁺, Hg²⁺, Mg²⁺, Zn²⁺)

This compound serves as a crucial building block for the development of fluorescent chemosensors designed to detect specific metal ions. The core principle often involves the synthesis of derivatives where the coumarin scaffold is appended with a specific ion-recognizing moiety.

Copper (Cu²⁺): Derivatives of this compound have been engineered as "turn-off" fluorescent sensors for Cu²⁺. mdpi.comscispace.com The coordination of Cu²⁺ with the sensor can inhibit the intramolecular charge transfer (ICT) process responsible for the coumarin's fluorescence, leading to quenching of the emission. mdpi.com For instance, certain coumarin-hydrazone sensors exhibit selectivity for Cu²⁺, with their fluorescence at 574 nm being quenched in the presence of increasing copper ion concentrations. mdpi.com The distance and orientation of coordinating atoms, such as pyridine (B92270) nitrogen relative to the coumarin carbonyl and amide groups, are critical for effective Cu²⁺ binding. mdpi.com

Zinc (Zn²⁺): A highly selective and sensitive fluorescent chemosensor for Zn²⁺ was developed by reacting this compound with rhodamine hydrazide. nih.govresearchgate.net This derivative demonstrates a remarkable enhancement in fluorescence intensity and a visible color change from colorless to pink upon binding with Zn²⁺. nih.gov The sensor forms a 1:1 complex with Zn²⁺ and exhibits a very low limit of detection, in the nanomolar range. nih.govresearchgate.net The presence of other common metal ions shows minimal interference, highlighting its selectivity. nih.gov

Magnesium (Mg²⁺): A derivative, 7-N,N-diethylamino-coumarin-3-carboxylic acid-7-benzopyrone, has been synthesized and shown to function as a fluorescent reagent for the detection of Mg²⁺ ions. google.com

The following table summarizes the application of this compound derivatives in ion detection:

Ion Sensor Type Mechanism Observable Change
Cu²⁺ Turn-off fluorescent sensor Inhibition of Intramolecular Charge Transfer (ICT) Fluorescence quenching mdpi.com
Zn²⁺ Turn-on fluorescent sensor Complex formation Fluorescence enhancement, color change nih.gov

| Mg²⁺ | Fluorescent reagent | Not specified | Fluorescence detection google.com |

Sensing of pH and Environmental Polarity

The fluorescence of coumarin derivatives can be sensitive to the surrounding environment, making them suitable for probing pH and polarity.

pH Sensing: 7-Hydroxythis compound, a derivative and also a product of hydroxylation reactions involving this compound, acts as a pH indicator. scbt.comsigmaaldrich.com Its fluorescence properties are pH-dependent, with a reported pKa of approximately 7.4. nih.govallenpress.com The fluorescence emission of 7-hydroxythis compound is observed at around 447-448 nm. sigmaaldrich.com This characteristic allows it to be immobilized on a support to create a pH sensor. scbt.comsigmaaldrich.com

Environmental Polarity: The photochemical transformations of this compound are strongly dependent on solvent properties, indicating a sensitivity to environmental polarity. nih.govmuni.cz For example, irradiation in acetonitrile (B52724) (an aprotic solvent) versus methanol (B129727) (a protic solvent) leads to different reaction pathways and products. nih.gov This solvent-dependent behavior underscores the potential of this compound derivatives as probes for environmental polarity.

Detection of Active Oxygen and Sulfide (B99878) Species

This compound is a well-established fluorescent probe for the detection of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). nih.govmedchemexpress.comresearchgate.net

Hydroxyl Radical (•OH) Detection: The non-fluorescent this compound reacts with hydroxyl radicals to produce the highly fluorescent compound, 7-hydroxythis compound. medchemexpress.comnih.gov This reaction forms the basis of a sensitive and quantitative method for •OH detection. medchemexpress.comresearchgate.net The product exhibits strong emission at approximately 450 nm when excited around 400-410 nm. nih.govnih.gov This method is specific and allows for real-time measurement of •OH generation kinetics. nih.govresearchgate.net Nanoprobes incorporating this compound have been developed for the ratiometric fluorescence detection of hydroxyl radicals, showing high selectivity over other ROS like superoxide (B77818) anions, hydrogen peroxide, and singlet oxygen. nih.gov

Peroxynitrite (ONOO⁻) Detection: Coumarin-based fluorescent probes have also been developed for the selective detection of peroxynitrite, another key reactive species. frontiersin.org These probes are designed to react with ONOO⁻, leading to the cleavage of a sensing unit and the generation of fluorescent 7-hydroxythis compound. frontiersin.org

Sulfide Species: While the primary focus is on ROS, coumarin-based complexes have also been explored for detecting sulfide ions (S²⁻). A complex formed between a quinoline-based probe and Zn²⁺ could subsequently detect S²⁻. researchgate.net

Applications in Biological Imaging and Real-Time Measurements

The favorable photophysical properties of this compound derivatives, such as good photostability, large Stokes shifts, and high quantum yields, make them excellent candidates for biological imaging and real-time measurements within living systems. frontiersin.orgnih.gov

In Vitro and In Vivo Imaging: Coumarin-based probes have been successfully used to detect hydroxyl radicals in viable breast cancer cells experiencing oxidative stress. nih.gov Derivatives have also been designed for imaging Zn²⁺ in living cells. researchgate.net Furthermore, coumarin-modified carbon quantum dots have demonstrated applicability in real-time bioimaging, showcasing their potential as powerful tools in nanomedicine. nih.gov

Real-Time Measurements: The reaction of this compound with hydroxyl radicals allows for the real-time measurement of the kinetics of •OH generation. nih.govallenpress.comresearchgate.net This capability is crucial for studying dynamic biological processes involving oxidative stress. researchgate.net Fluorescently tagged analogues have also been used for no-wash analysis of biological deprotection, enabling the study of prodrug internalization rates in live cells. nih.gov

Photochemical Transformations and Photoinitiation

The irradiation of this compound with light induces a series of complex chemical reactions, positioning it as a molecule of interest in photochemistry and as a photoinitiator for various processes.

Complex Multistep Photoreactions (e.g., Decarboxylation, Radical Formation)

When exposed to UV light (e.g., at 355 nm), this compound undergoes intricate multistep photochemical transformations. nih.govmuni.cz The specific reaction pathways are highly dependent on the solvent environment and the presence of oxygen. nih.gov

In Aprotic Solvents (e.g., Acetonitrile):

Decarboxylation and Radical Formation: The triplet excited state of this compound undergoes decarboxylation, losing a molecule of carbon dioxide to form a 3-coumarinyl radical. nih.govresearchgate.net

Reaction with Oxygen: In the presence of oxygen, this radical is trapped, leading to the formation of 3-hydroxycoumarin (B191489) as a major, albeit reactive, intermediate. nih.gov

Subsequent Reactions: This intermediate can be further oxygenated by singlet oxygen (see 7.3.2), triggering a ring-opening of the pyrone structure to yield an oxalic acid derivative. nih.govresearchgate.net Ultimately, this cascade produces salicylaldehyde (B1680747), carbon monoxide, and carbon dioxide. nih.gov

Oxygen-Free Conditions: In degassed acetonitrile, the 3-coumarinyl radical, untrapped by oxygen, can abstract a hydrogen atom from the solvent and participate in a triplet-sensitized [2+2] cycloaddition reaction. nih.govresearchgate.net

In Protic Solvents (e.g., Methanol):

The reaction of the 3-coumarinyl radical with oxygen is largely suppressed because methanol is a better hydrogen atom donor. nih.gov

In this environment, coumarin is formed as the primary product in good yields. nih.gov

Visible light can also drive a decarboxylative photocatalytic reductive arylation of Coumarin-3-carboxylic acids in the presence of a photocatalyst like fac-Ir(ppy)₃. acs.org This methodology provides access to 4-substituted-chroman-2-ones. acs.org

Singlet Oxygen Sensitization

This compound can act as a photosensitizer, meaning upon absorbing light, it can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net This singlet oxygen then plays a crucial role in the subsequent degradation of reaction intermediates. For example, the 3-hydroxycoumarin formed via decarboxylation and oxygen trapping is further oxygenated by the singlet oxygen produced through sensitization by this compound itself. nih.govresearchgate.net This step is critical in the reaction cascade that leads to the opening of the pyrone ring. nih.gov

Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a field of significant interest due to their potential applications in photonics and optoelectronics. Coumarin derivatives, in general, are recognized for their NLO properties, which are linked to their extensive π-electron systems. researchgate.net

Third-Order Nonlinearities

While specific experimental data on the third-order nonlinear susceptibility of this compound is not extensively detailed in the reviewed literature, the broader family of coumarin derivatives has been a subject of such investigations. researchgate.netresearchgate.net Theoretical studies on various coumarin derivatives indicate that their third-order NLO response, characterized by the second hyperpolarizability (γ), can be significant. researchgate.net These properties are highly dependent on the molecular structure, particularly the nature and position of electron-donating and electron-withdrawing substituents on the coumarin core. mdpi.combohrium.com For instance, theoretical calculations on 3-acetyl-6-bromocoumarin (B182494) have yielded a static average second hyperpolarizability (γ) of 22.34 x 10⁻³⁶ esu, indicating a microscopic third-order NLO behavior. researchgate.net The substitution pattern on the coumarin ring plays a crucial role in tuning these NLO properties. mdpi.com

Four-Wave Mixing Studies

Four-wave mixing is a technique used to study the third-order nonlinear optical response of materials. asianjournalofphysics.com While specific four-wave mixing studies focusing solely on this compound were not identified in the provided search results, the technique has been applied to the broader class of coumarin derivatives to explore their optical properties. researchgate.net These studies are part of a wider effort to characterize the linear and nonlinear optical behaviors of coumarins, which also includes investigations into properties like absorption coefficients and refractive indices. researchgate.net An interview with Wolfgang Kiefer mentions the use of femtosecond time-resolved four-wave-mixing spectroscopy to study molecular dynamics, highlighting its application in revealing how vibrations and rotations occur in real-time in various systems. asianjournalofphysics.com

Applications in Controlled Release Systems

This compound and its derivatives have been explored as model compounds in the development of advanced controlled release systems, particularly those utilizing hydrogel matrices. bohrium.comCurrent time information in Bangalore, IN.mdpi.com

Integration into Hydrogel Matrices (e.g., BSA-Based Hydrogels)

A significant area of research has been the integration of a spin-labeled derivative of this compound (SL-CCS) into hydrogels made from bovine serum albumin (BSA). bohrium.comCurrent time information in Bangalore, IN.mdpi.com These BSA-based hydrogels serve as a matrix for the controlled release of the entrapped coumarin derivative. Current time information in Bangalore, IN.mdpi.com The formation of these hydrogels can be induced by thermal methods or by changes in pH. nih.gov The mechanical properties of these gels, which are crucial for their function as a release system, have been studied using rheology. mdpi.comCurrent time information in Bangalore, IN.mdpi.com Techniques such as continuous wave electron paramagnetic resonance (CW EPR) spectroscopy have been employed to gain a nanoscopic view of the interactions between the spin-labeled coumarin derivative and the BSA hydrogel matrix. Current time information in Bangalore, IN.mdpi.com

Tunable Release Rate Studies of Derivatives

A key finding from studies on BSA-based hydrogels loaded with spin-labeled this compound is that the release rate is tunable. Current time information in Bangalore, IN.mdpi.com Several factors can be adjusted to control the speed at which the coumarin derivative is released from the hydrogel matrix. Current time information in Bangalore, IN.mdpi.com

Key parameters influencing the release rate include:

Drug-to-Protein Ratio: The initial molar ratio of the coumarin derivative to BSA in the hydrogel formulation has a direct impact on the release profile. mdpi.com Studies have shown that varying this ratio allows for the modulation of the release kinetics. mdpi.com

Hydrogel Incubation Time: The duration of the gelation process affects the mechanical robustness of the hydrogel. mdpi.com Longer incubation times can lead to more mechanically stable hydrogels, which in turn can slightly decrease the release rate of the entrapped compound. mdpi.com

Gelation Method: The method used to form the hydrogel, such as thermal induction versus pH-induced gelation, also influences the release characteristics. mdpi.com

For example, in one study, SL-CCS loaded BSA hydrogels with 0.5:1 and 1:1 molar ratios of SL-CCS to BSA exhibited an initial fast release, which then plateaued after 24 hours. mdpi.com This initial burst is attributed to the diffusion of the release medium into the protein network, dissolving the SL-CCS located near the surface of the hydrogel. asianjournalofphysics.com

Table 2: Factors Affecting the Release of Spin-Labeled this compound from BSA Hydrogels

ParameterEffect on Release RateReference
Drug:BSA Molar RatioTunable; higher ratios can alter release profile mdpi.com
Hydrogel Incubation TimeLonger incubation slightly decreases release rate mdpi.com
Gelation ProcedureDifferent methods result in different release kinetics mdpi.com

This table summarizes findings from the study by Sanaeifar et al. (2021). mdpi.comCurrent time information in Bangalore, IN.mdpi.com

Supramolecular Chemistry and Crystal Engineering of Coumarin 3 Carboxylic Acid Derivatives

Photodimerization in Solid State and Solution

The photodimerization of coumarin-3-carboxylic acid is a well-studied phenomenon that showcases the principles of crystal engineering and topochemistry. The reaction, occurring both in the solid state and in solution, is a [2+2] cycloaddition that leads to the formation of a cyclobutane (B1203170) ring, linking two coumarin (B35378) moieties.

[2+2] Cycloaddition Reactions and Stereoisomer Formation (e.g., Anti Head-to-Tail)

Upon irradiation, this compound undergoes a [2+2] cycloaddition reaction. In the solid state, the crystal packing preorganizes the monomer units, leading to a specific stereoisomer of the resulting dimer. X-ray diffraction studies have shown that in the crystalline state, pairs of this compound molecules are arranged in an anti-head-to-tail orientation. bvsalud.orgresearchgate.net This arrangement places the reactive C3=C4 double bonds of adjacent molecules in close proximity and parallel to each other, facilitating the cycloaddition reaction upon photoexcitation. The resulting product is the corresponding anti-head-to-tail cyclobutane dimer. In degassed acetonitrile (B52724) solution, a triplet-sensitized [2+2] cycloaddition has also been observed. kchem.org

Topochemical Control of Photoreactions in Crystalline Environments

The photodimerization of this compound in the solid state is a classic example of a topochemically controlled reaction. According to Schmidt's topochemical postulates, for a [2+2] cycloaddition to occur in the crystalline state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. In the crystal structure of this compound, the monomer pairs are arranged such that their reactive C=C double bonds are related by an inversion center and are separated by approximately 3.632 Å. researchgate.netmdpi.com This specific packing arrangement dictates the outcome of the photoreaction, leading exclusively to the formation of the anti-head-to-tail dimer. The reaction proceeds with the symmetry of the reactant lattice being maintained throughout the transformation. researchgate.net This high degree of control over the reaction stereochemistry is a hallmark of topochemical reactions and is often difficult to achieve in solution-phase photochemistry.

Influence of Substituents on Photodimerization Efficiency

The efficiency of photodimerization in coumarin derivatives can be significantly influenced by the nature and position of substituents on the coumarin ring. Substituents can alter the electronic properties of the molecule, affecting its absorption of light and the stability of the excited states involved in the cycloaddition.

Electron-donating groups (such as -OH, -OCH₃, -NR₂) and electron-withdrawing groups (like -NO₂) on the coumarin scaffold can shift the absorption spectra. mdpi.com For instance, the introduction of electron-donating groups generally leads to a bathochromic (red) shift, while electron-withdrawing groups cause a hypsochromic (blue) shift in the absorption maxima. mdpi.com This change in absorption characteristics directly impacts the efficiency with which the molecule can be excited by a given wavelength of light.

Furthermore, substituents can influence the intersystem crossing from the singlet excited state to the triplet excited state, which is often the reactive state in photodimerization. The reactivity of the coumarin derivative is also related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Substituents that decrease this energy gap can enhance the molecule's reactivity. mdpi.com For example, studies on various coumarin derivatives have shown that the substitution pattern significantly affects their photoinitiation capabilities in polymerization reactions, which is a process that, like photodimerization, relies on the photochemical reactivity of the coumarin core. nih.gov

Host-Guest Chemistry and Inclusion Complexes

The encapsulation of this compound and its derivatives within molecular hosts is a powerful strategy to control their photochemical behavior and modify their physicochemical properties. This host-guest chemistry allows for the preorganization of guest molecules, leading to enhanced selectivity in photoreactions.

Encapsulation within Cyclodextrins (e.g., β-CD)

Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules in aqueous solutions. While many studies have focused on the inclusion of various coumarin derivatives within β-cyclodextrin to enhance solubility and bioavailability, specific research on this compound has demonstrated the formation of inclusion complexes with α-cyclodextrin. researchgate.netnih.gov The formation of a 1:1 complex between dissociated 3-carboxy-coumarin and α-cyclodextrin has been characterized using fluorescence spectroscopy. researchgate.net The encapsulation within the CD cavity can restrict the rotational and translational freedom of the guest molecule, potentially influencing its photochemical reaction pathways.

Confinement within Macrocyclic Hosts (e.g., Cucurbituril, Bis-urea Macrocycles)

The photodimerization of coumarins can be efficiently controlled by confinement within other supramolecular hosts like cucurbiturils and bis-urea macrocycles. researchgate.net Cucurbiturils are a family of macrocyclic host molecules with a rigid, pumpkin-shaped structure that can encapsulate guest molecules with high affinity and selectivity. The confinement of coumarin derivatives within the cucurbituril cavity can pre-arrange the guest molecules in a specific orientation, thereby directing the stereochemical outcome of the photodimerization reaction. researchgate.net

Similarly, bis-urea macrocycles have been shown to self-assemble into columnar structures, creating well-defined channels that can act as nanoreactors. researchgate.netresearchgate.net These macrocycles can form inclusion complexes with coumarin, and upon UV irradiation of the solid complex, a highly selective photodimerization to the anti-head-to-head dimer can be achieved. researchgate.netresearchgate.net This is in contrast to the low selectivity often observed in the solid-state irradiation of pure coumarin. researchgate.net This demonstrates the profound influence of the confined environment provided by the macrocyclic host on the course of the photochemical reaction.

Self-Assembly and Nanostructures

The self-assembly of this compound and its derivatives into ordered supramolecular architectures is primarily driven by a combination of noncovalent interactions. nih.govmdpi.com A detailed analysis of several this compound esters reveals the critical role of weak C-H…O hydrogen bonds in determining their solid-state structures. mdpi.com In contrast, π-π stacking interactions were found to be negligible in the studied ester derivatives. mdpi.com

The carboxylic acid moiety itself is a key functional group for directing self-assembly through strong hydrogen bonding. nih.gov In many systems involving carboxylic acids, hydrogen bonding between the -COOH groups of neighboring molecules is a dominant interaction, often leading to the formation of dimers or extended chains. nih.gov This interaction, complemented by other weaker forces, can result in cooperative self-assembly. nih.gov The interplay between stronger interactions like π-stacking and weaker inter-stack hydrogen bonding between carboxylic acid side groups can give rise to cooperativity in the assembly process. nih.gov

Certain derivatives, such as 7-(diethylamino)-coumarin-3-carboxylic acid, are known to undergo molecular aggregation in solution, which can lead to inconsistent and anomalous optoelectronic properties. researchgate.netacs.orghku.hk Experimental and computational studies have identified the formation of J-aggregates for this compound. researchgate.netacs.org J-aggregates are specific arrangements of dye molecules characterized by a head-to-tail alignment, which results in a bathochromic (red) shift in the absorption spectrum compared to the monomer.

The formation and type of aggregate are highly dependent on the solvent environment. researchgate.net In a study of 7-(diethylamino)-coumarin-3-carboxylic acid, its aggregation behavior was investigated in three distinct solvents. researchgate.nethku.hk In nonpolar cyclohexane (B81311), the formation of J-aggregates was identified. researchgate.netacs.org In contrast, the nature of aggregation and complex formation changes in polar and hydrogen-bond-accepting solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). researchgate.nethku.hk In these solvents, it is suggested that the intramolecular hydrogen bond within the molecule can be "opened up," leading to significant conformational changes and different complex formation effects. researchgate.nethku.hk These aggregates are largely responsible for the unusual optoelectronic properties reported for this dye. acs.org

Table 2: Solvent Effects on Aggregation of 7-(Diethylamino)-coumarin-3-carboxylic acid
SolventSolvent TypeObserved PhenomenonReference
CyclohexaneNonpolar, Non-hydrogen bondingIdentification of J-aggregates researchgate.netacs.org
EthanolModerately polar, H-bond accepting/donatingMolecular conformational changes and complex formation researchgate.nethku.hk
Dimethyl Sulfoxide (DMSO)Strongly polar, H-bond acceptingMolecular conformational changes and complex formation researchgate.nethku.hk

An interesting phenomenon observed in the crystal engineering of coumarin derivatives is the concept of "supramolecular memory". tandfonline.com This effect is seen when the supramolecular arrangement of the monomer units is largely preserved through the photodimerization reaction into the crystal structure of the resulting dimer. tandfonline.com

A study on the solid-state photodimerization of ethyl coumarin-3-carboxylate and its derivatives reported that the monomers photodimerize topochemically to form anti head-to-tail stereoisomers. tandfonline.com X-ray diffraction analysis of both the monomeric coumarins and their photodimers revealed that most of the key noncovalent interactions, including C–H…O, π…π, and dipolar interactions, present in the monomer crystals were conserved in the photodimers. tandfonline.com This preservation of intermolecular interaction patterns from the reactant to the product suggests that the supramolecular structure is conserved, as if the compounds possess a form of supramolecular memory. tandfonline.com

Conclusion and Future Perspectives in Coumarin 3 Carboxylic Acid Research

Current Trends and Interdisciplinary Research Directions

Coumarin-3-carboxylic acid has emerged as a highly versatile scaffold in contemporary chemical research, attracting significant attention for its utility in synthesizing a wide range of heterocyclic compounds. ias.ac.in A dominant trend in its application is its role as a key synthon in organic synthesis, particularly for C3- and C4-functionalization and various cyclization reactions. ias.ac.in The presence of the carboxylic acid group enhances the reactivity of the coumarin (B35378) framework, allowing it to serve as an effective Michael acceptor. ias.ac.inrsc.org This has led to extensive research into decarboxylative functionalization to produce arylated, alkylated, and acylated coumarin derivatives. ias.ac.in

Current research is pushing the boundaries of catalysis, with a notable demand for the development of organocatalytic, photocatalytic, and electrocatalytic cross-coupling reactions involving this compound. ias.ac.in Photocatalysis, in particular, has been successfully utilized for the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids under mild, visible-light-driven conditions, providing access to biologically relevant 4-substituted-chroman-2-ones. researchgate.netacs.orgacs.org This highlights a shift towards more sustainable and efficient synthetic methodologies.

The interdisciplinary nature of this compound research is expanding rapidly. Beyond pure synthesis, its derivatives are being investigated in diverse fields:

Neuropharmacology : Derivatives are being developed as allosteric modulators (both inhibitors and potentiators) of N-Methyl-D-Aspartate (NMDA) receptors, which are implicated in numerous neurological and neurodegenerative disorders. nih.gov

Medicinal Chemistry and Oncology : The compound serves as a foundational structure for creating novel anticancer agents, such as lactate (B86563) transport inhibitors designed to disrupt tumor metabolism. nih.gov Lanthanide complexes of this compound have also demonstrated antiproliferative activity. medchemexpress.com

Materials Science : In a significant departure from biomedical applications, this compound and its derivatives are being employed as high-performance photoinitiators for the free-radical photopolymerization of methacrylates. nih.gov This has direct applications in advanced manufacturing, including 3D printing and the synthesis of photocomposites. nih.gov

Analytical Chemistry : The molecule functions as a sensitive fluorescent probe for the detection of hydroxyl radicals, which is valuable for research into oxidative stress responses. medchemexpress.com

Table 1: Interdisciplinary Research Applications of this compound

Research Area Application Key Findings Citations
Neuropharmacology NMDA Receptor Modulation Derivatives act as both potentiators and inhibitors, offering templates for drugs targeting cognitive deficits or neuropathic pain. nih.gov
Oncology Anticancer Agents Derivatives can inhibit lactate transport in cancer cells, suppress key signaling pathways, and exhibit antiproliferative effects. nih.govmedchemexpress.comtandfonline.com
Materials Science Photopolymerization Functions as a photoinitiator under visible light for applications in 3D printing and creating photocomposites. nih.gov
Analytical Chemistry Fluorescent Probes Used for the sensitive and quantitative detection of hydroxyl radicals (•OH). medchemexpress.com
Agrochemicals Antibacterial Agents Shows potent activity against plant pathogenic bacteria like Acidovorax citrulli by disrupting cell membranes and inhibiting biofilm formation. frontiersin.orgacs.org

Unexplored Avenues and Challenges in Synthesis and Application

Despite significant progress, several challenges and unexplored avenues remain in the field of this compound research. A primary challenge lies in the synthesis of the core molecule and its derivatives. Traditional methods can involve hazardous chemicals, harsh reaction conditions, and laborious purification, sometimes resulting in low yields. researchgate.net This has spurred a drive towards "green chemistry" protocols. While progress has been made using ultrasonic irradiation, water as a solvent, and even waste curd water as a biodegradable catalyst, there is still a need to expand these environmentally benign methods to a wider range of substrates. researchgate.neteurjchem.comwiley.com

Further synthetic challenges include:

Catalyst Development : While transition-metal-catalyzed methods are well-established, the exploration of efficient organocatalytic, photocatalytic, and electrocatalytic systems is still in high demand. ias.ac.in

Substrate Scope : The reactivity of this compound can be highly dependent on its electronic properties. Electron-deficient variants have been shown to be more efficient Michael acceptors in certain reactions, which can limit the scope for synthesizing derivatives with electron-rich groups. ias.ac.in

Reaction Conditions : Some modern synthetic strategies, such as photocatalytic reductive arylation, require careful optimization and specific conditions (e.g., inert atmosphere, dropwise addition of reagents) to suppress substrate decomposition and achieve high yields, particularly with electron-withdrawing groups. acs.org

In terms of applications, many avenues remain underexplored. The structural characterization and synthesis of this compound derivatives incorporating specific, promising pharmacophores, such as the thioether quinoline (B57606) moiety, are noted as being unexplored in the literature. acs.orgnih.gov While the core structure is recognized for its broad biological activities, the precise structure-activity relationships (SARs) for many of its derivatives are not fully understood. nih.gov This knowledge gap presents an opportunity for systematic studies to design compounds with enhanced potency and selectivity for specific biological targets.

Table 2: Challenges and Unexplored Areas in this compound Research

Category Specific Challenge or Unexplored Avenue Significance Citations
Synthesis Dependence on harsh conditions and hazardous reagents in some traditional methods. Need for greener, safer, and more cost-effective production protocols. researchgate.net
Synthesis Limited exploration of organocatalytic and electrocatalytic cross-coupling reactions. Opportunity to develop novel, metal-free synthetic routes with unique reactivity. ias.ac.in
Synthesis Difficulty in synthesizing derivatives with electron-donating groups in certain reactions. Limits the chemical diversity of accessible compounds. ias.ac.in
Application Incomplete understanding of structure-activity relationships (SARs). Systematic studies could lead to more potent and selective therapeutic agents. nih.gov
Application Synthesis of derivatives with novel pharmacophores (e.g., thioether quinoline). Potential to create hybrid molecules with enhanced or novel biological activities. acs.orgnih.gov

Potential for Novel Therapeutic Agents and Advanced Materials Development

The unique chemical properties of this compound make it a privileged starting point for the development of both novel therapeutic agents and advanced functional materials. Its ability to be readily functionalized allows for the fine-tuning of its biological and physical properties.

In the realm of therapeutics, the potential is vast. Research has demonstrated that its derivatives possess significant biological activities, positioning them as promising candidates for drug discovery pipelines.

Anticancer Agents : Derivatives have been synthesized that act as lactate transport inhibitors, a promising strategy for targeting the metabolic vulnerabilities of cancer cells. nih.gov Others have been shown to inhibit key pathways like the ErbB-2 and ERK1 MAP kinase pathways in breast cancer cells. tandfonline.com A series of coumarin-3-carboxamides showed potent activity against HepG2 and HeLa cancer cell lines. mdpi.com

Antibacterial Agents : this compound itself has demonstrated potent, broad-spectrum antibacterial activity against several plant pathogenic bacteria. frontiersin.org By disrupting the cell membrane and inhibiting biofilm formation, it serves as a strong lead compound for developing new agrochemical bactericides to combat crop diseases. frontiersin.orgacs.org

Neurological Disease Modulators : As a template for NMDAR modulators, this compound derivatives could lead to new treatments for a range of CNS disorders, from schizophrenia and cognitive deficits to epilepsy and neuropathic pain. nih.gov

For advanced materials development, the focus shifts from biological activity to photophysical properties. The coumarin scaffold is known for its fluorescent properties, a characteristic that is being leveraged in new technologies. The development of this compound-derived photoinitiators is particularly noteworthy. nih.gov These compounds can efficiently initiate polymerization under visible light, which is crucial for technologies like LED-based 3D printing and the rapid curing of composite materials. nih.gov This opens up possibilities for creating bespoke, high-performance materials for a variety of industrial applications. Furthermore, its use as a fluorescent probe for detecting reactive oxygen species underscores its potential in developing advanced diagnostic tools and sensors. medchemexpress.com

Table 3: Potential Therapeutic and Material Applications of this compound

Application Area Specific Target/Use Mechanism/Function Citations
Therapeutics Anticancer Inhibition of lactate transport; Suppression of ErbB-2/ERK1 pathways; Antiproliferative activity. nih.govtandfonline.commdpi.com
Therapeutics Antibacterial (Agrochemical) Disruption of bacterial cell membrane integrity; Inhibition of biofilm formation. frontiersin.orgacs.org
Therapeutics Neurological Disorders Positive and negative allosteric modulation of NMDA receptors. nih.gov
Advanced Materials 3D Printing / Composites Acts as a high-performance photoinitiator for free radical polymerization under visible light. nih.gov
Advanced Materials Biosensors / Diagnostics Functions as a fluorescent probe for detecting hydroxyl radicals. medchemexpress.com

Q & A

Q. What are the primary spectroscopic methods to study the interaction of C3A with serum albumin proteins?

Fluorescence quenching and circular dichroism (CD) spectroscopy are widely used. Fluorescence quenching quantifies binding affinity via the Lineweaver-Burk equation, while CD detects conformational changes (e.g., α-helix reduction in HSA/BSA upon C3A binding). Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff analysis distinguish binding forces: hydrogen bonding/van der Waals for HSA vs. electrostatic interactions for BSA .

Q. How is C3A synthesized, and what role does its carboxyl group play in reactivity?

C3A is synthesized via Knoevenagel condensation of salicylaldehyde derivatives with malonic acid. The carboxyl group enhances reactivity as a directing moiety, enabling C3/C4 functionalization and participation in cyclization reactions (e.g., decarboxylative cross-coupling) .

Q. What validated HPLC parameters are critical for quantifying C3A in biological tissues?

Key validation parameters include:

  • Linearity : R² > 0.99 across 0.1–50 µg/mL.
  • Precision : Intraday RSD < 5% (heart tissue) and < 7% (liver tissue).
  • Accuracy : Recovery rates of 86–112% in liver/heart matrices.
  • Stability : ≤15% degradation under 24-hour storage .

Advanced Research Questions

Q. How do binding mechanisms of C3A with HSA and BSA differ, and what experimental evidence supports this?

Förster resonance energy transfer (FRET) and thermodynamic profiling reveal distinct mechanisms:

  • HSA : Dominated by hydrogen bonding (ΔH° = −12.4 kJ/mol, ΔS° = +34 J/mol·K).
  • BSA : Electrostatic interactions prevail (ΔH° = −8.2 kJ/mol, ΔS° = +18 J/mol·K). CD spectra confirm α-helix reductions of 12% (HSA) and 8% (BSA) at 1:5 molar ratios .

Q. What strategies resolve contradictions in C3A recovery rates across tissues (e.g., liver vs. heart)?

Tissue-specific matrix effects (e.g., lipid content in liver) impact recovery. Mitigation strategies include:

  • Protein precipitation : Ethyl acetate reduces lipid interference.
  • Gradient elution : Methanol/acetic acid (pH 3–5) optimizes separation .

Q. How can computational methods predict C3A’s bioactivity and drug-likeness?

ADME prediction tools (e.g., SwissADME) assess:

  • Lipophilicity : LogP = 1.2 (optimal for absorption).
  • Target affinity : Binding to amine oxidoreductases and carbonic anhydrases via molecular docking. Charge-density analysis (e.g., X-ray crystallography) maps electrostatic potentials for reactivity predictions .

Q. What role does C3A play in designing fluorescent probes for cellular imaging?

C3A derivatives (e.g., 7-diethylamino-C3A) exhibit:

  • Fluorescence : λex = 409 nm, λem = 473 nm (Tris buffer, pH 9). Applications include peptide labeling and high-throughput detection via derivatization of amines/proteins .

Data Contradiction Analysis

Q. Why do binding constants (K) for C3A-protein interactions vary across studies?

Discrepancies arise from:

  • Temperature : K decreases from 298 K to 310 K (e.g., HSA: 4.1×10⁴ → 1.8×10⁴ M⁻¹).
  • Buffer composition : Ionic strength modulates electrostatic interactions in BSA .

Q. How do synthetic routes influence C3A’s reactivity in cross-coupling reactions?

  • Palladium-catalyzed : Achieves C4-arylation with aryl halides (yields >80%).
  • Metal-free : Lower yields (50–60%) due to decarboxylation side reactions. Mechanistic studies (e.g., EPR for radical intermediates) clarify pathway dependencies .

Methodological Recommendations

Q. What protocols ensure reproducibility in C3A-protein binding studies?

  • Quenching controls : Exclude inner-filter effects using absorbance < 0.1 at λex/λem.
  • Triplicate measurements : Minimize instrument drift in CD spectroscopy.
  • FRET validation : Donor-acceptor distance (r) should be 2–8 nm .

Q. How to optimize decarboxylative reactions for C3A-derived heterocycles?

  • Catalyst choice : Cu(I) salts (e.g., CuBr) enhance decarboxylation efficiency.
  • Solvent selection : DMF improves solubility of coumarin intermediates.
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.